3,5-Dimethyl-D-Phenylalanine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3,5-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
BJEFUMBSVAPULZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@H](C(=O)O)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(=O)O)N)C |
Origin of Product |
United States |
Foundational & Exploratory
Hydrophobicity indices of 3,5-dimethyl substituted phenylalanine
An In-Depth Technical Guide to the Hydrophobicity Indices of 3,5-Dimethyl-Substituted Phenylalanine
Authored by: Gemini, Senior Application Scientist
Abstract
Hydrophobicity is a paramount physicochemical property in drug discovery and peptide design, governing molecular interactions, membrane permeability, and protein folding. Unnatural amino acids, such as substituted phenylalanines, offer a powerful tool for modulating the hydrophobicity of peptides to enhance their therapeutic potential.[1] This technical guide provides a comprehensive examination of the hydrophobicity of 3,5-dimethyl-substituted phenylalanine. We delve into the theoretical underpinnings of hydrophobicity, present detailed experimental and computational methodologies for its quantification, and explore the structural and functional implications of incorporating this modified amino acid into peptide-based therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage hydrophobicity modulation for rational drug design.
Introduction: The Significance of Hydrophobicity in Molecular Design
The hydrophobic effect, the tendency of nonpolar molecules to aggregate in aqueous solutions, is a primary driving force in molecular biology and medicinal chemistry.[2] It dictates protein folding, the formation of lipid bilayers, and the binding of ligands to biological targets. In drug development, a molecule's hydrophobicity, often quantified by the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[3]
Phenylalanine (Phe), an aromatic amino acid, is a frequent component of bioactive peptides. Its phenyl ring provides a scaffold for modification to fine-tune molecular properties. Substituting the phenyl ring with alkyl groups, such as in 3,5-dimethylphenylalanine, directly impacts its hydrophobicity. The addition of two methyl groups increases the nonpolar surface area of the side chain, leading to a more pronounced hydrophobic character compared to the parent amino acid. This modification can be leveraged to:
-
Enhance binding affinity: Increased hydrophobicity can strengthen interactions with nonpolar binding pockets in target receptors.
-
Improve metabolic stability: The steric bulk of the dimethyl groups can shield adjacent peptide bonds from enzymatic degradation.[4]
-
Modulate peptide conformation: The altered side chain can induce specific secondary structures or constrain the conformational flexibility of a peptide.[5]
This guide will provide the theoretical and practical framework for understanding and quantifying the hydrophobicity of this important unnatural amino acid.
Theoretical Framework: Quantifying Hydrophobicity
Several scales and indices are used to describe the hydrophobicity of amino acids and other molecules.[6] The most fundamental are the partition and distribution coefficients.
-
Partition Coefficient (logP): This value represents the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium.[7] A positive logP value indicates a preference for the lipidic (n-octanol) phase, signifying hydrophobicity.
logP = log([Solute]octanol / [Solute]water)
-
Distribution Coefficient (logD): For ionizable compounds like amino acids, the logD is a more physiologically relevant measure. It describes the partition of all species (neutral and ionized) at a specific pH.[8] The logD of an amino acid is highly dependent on the pH of the aqueous phase, as the ionization state of its amino and carboxyl groups changes.[9]
logDpH = log([Sum of all forms]octanol / [Sum of all forms]water)
The introduction of two methyl groups onto the phenylalanine ring is expected to significantly increase its logP value. This can be estimated using fragment-based contribution methods. The experimental logP of Phenylalanine is approximately 1.38. The contribution (π-value) of a methyl group on an aromatic ring is approximately +0.5. Therefore, a calculated estimate for the logP of 3,5-dimethylphenylalanine is:
logP(3,5-diMe-Phe) ≈ logP(Phe) + 2 * π(CH3) ≈ 1.38 + 2 * 0.5 = 2.38
This estimation underscores a near 10-fold increase in hydrophobicity compared to native phenylalanine.
Methodologies for Determining Hydrophobicity
Both experimental and computational methods are essential for accurately assessing molecular hydrophobicity.
Experimental Determination
A. OECD Guideline 107: Shake-Flask Method
This classic method directly measures the partition coefficient and remains the gold standard for its accuracy.
Protocol Rationale: The shake-flask method is designed to achieve a true equilibrium of the solute between two pre-saturated, immiscible liquid phases. Pre-saturation of the n-octanol and water (or buffer) phases is a critical self-validating step to prevent volume changes during the experiment that would alter the final concentration measurements.[10] Analysis by a high-performance liquid chromatography (HPLC) system with a high dynamic range detector is chosen to accurately quantify what can be vastly different concentrations in the two phases.[10]
Step-by-Step Protocol:
-
Preparation of Phases:
-
Prepare a suitable buffer for the aqueous phase (e.g., phosphate buffer, pH 7.4, for logD determination).
-
Saturate the buffer with n-octanol by stirring vigorously for 24 hours, then allowing the phases to separate.
-
Simultaneously, saturate n-octanol with the buffer.
-
-
Sample Preparation:
-
Prepare a stock solution of 3,5-dimethylphenylalanine in the pre-saturated aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol and the sample solution (e.g., 10 mL of each).
-
Shake the vessel vigorously for 1 hour at a constant temperature (e.g., 25°C) to facilitate partitioning.
-
Allow the vessel to stand undisturbed for at least 24 hours to ensure complete phase separation.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
If necessary, centrifuge the aliquots to remove any micro-emulsions.
-
Quantify the concentration of 3,5-dimethylphenylalanine in each phase using HPLC-UV or LC-MS/MS.[9]
-
-
Calculation:
-
Calculate the logD (or logP if the compound is neutral) using the measured concentrations.
-
B. HPLC-Based Determination of Hydrophobicity Index (k)
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating hydrophobicity. The retention time of a compound on a nonpolar stationary phase (like C18) is directly related to its hydrophobicity.[11][12]
Workflow Rationale: This workflow uses the retention factor (k), a normalized measure of retention, as the hydrophobicity index. It is a more robust measure than raw retention time as it accounts for the column's dead time (t₀). A C18 column is the standard choice for its strong hydrophobic interactions. A mobile phase gradient of water and acetonitrile allows for the elution of compounds across a wide range of polarities. The correlation between the logarithm of the retention factor (log k) and the known logP values of a set of standard compounds provides a calibration curve to accurately estimate the logP of the test compound.
Caption: Workflow for HPLC-based hydrophobicity determination.
Computational Prediction
A variety of computational algorithms can predict logP values, which is invaluable for virtual screening and initial compound design. These methods are generally categorized as:
-
Atom-based: Sums the contributions of individual atoms (e.g., AlogPs).[13]
-
Fragment-based: Sums the contributions of predefined molecular fragments (e.g., miLogP).[13]
-
Whole-molecule: Uses molecular properties and descriptors in quantitative structure-activity relationship (QSAR) models.[14]
While powerful, these tools have limitations. Their accuracy depends heavily on the training datasets used for their development, and they may struggle with highly novel or complex structures.[15] Therefore, computationally derived values should ideally be confirmed by experimental measurement.
Data Summary: Hydrophobicity Indices
The following table summarizes the experimental and calculated hydrophobicity values for phenylalanine and its 3,5-dimethyl substituted analog.
| Compound | logP (Experimental) | logP (Calculated)* | ΔlogP vs. Phe |
| L-Phenylalanine | 1.38 | 1.41 | N/A |
| 3,5-Dimethyl-L-phenylalanine | Not Available | ~2.38 | ~ +1.0 |
*Calculated value for 3,5-Dimethyl-L-phenylalanine is an estimate based on fragment contributions. The calculated value for Phenylalanine is from XLOGP3 methodology.[13]
Impact and Applications in Drug and Peptide Design
The increased hydrophobicity and steric bulk imparted by the 3,5-dimethyl substitution have profound effects on the behavior of peptides.
Steric and Electronic Effects
The two methyl groups are electron-donating, which slightly increases the electron density of the aromatic ring. However, the more significant impact is steric.[4] The bulky side chain can restrict the rotational freedom (chi angles) of the amino acid, influencing the local and global conformation of the peptide. This can be used to stabilize desired secondary structures, such as α-helices or β-sheets, which may be crucial for biological activity.[5][16]
Enhanced Receptor Binding
For many peptide-receptor interactions, binding affinity is driven by the insertion of specific amino acid side chains into corresponding pockets on the receptor surface. If a binding pocket is predominantly hydrophobic, replacing a native phenylalanine with the more hydrophobic 3,5-dimethylphenylalanine can significantly enhance binding affinity through more favorable hydrophobic interactions.
Caption: Enhanced hydrophobic interaction with 3,5-diMe-Phe.
Improved Pharmacokinetic Properties
The strategic incorporation of hydrophobic unnatural amino acids can improve a peptide's drug-like properties. Increased lipophilicity can enhance membrane permeability and absorption. Furthermore, the steric hindrance provided by the dimethyl groups can protect the peptide backbone from cleavage by proteases, thereby increasing its in-vivo half-life.[17]
Conclusion
3,5-Dimethyl-substituted phenylalanine is a valuable building block for medicinal chemists seeking to rationally modulate the properties of bioactive peptides. Its significantly increased hydrophobicity compared to native phenylalanine, quantifiable through both experimental and computational methods, provides a powerful handle to enhance receptor binding affinity, stabilize desired conformations, and improve metabolic stability. A thorough understanding of its hydrophobicity index is the first step in harnessing its full potential for the development of next-generation peptide therapeutics.
References
-
Wimley, W.C., and White, S.H. (2011). Experimentally Determined Hydrophobicity Scales. Stephen White Laboratory, UC Irvine. [Link]
-
Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI. [Link]
-
Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Bio-Synthesis. [Link]
-
Wolfenden, R., and Williams, R. (2015). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Journal of the American Chemical Society. [Link]
-
Aapptec (n.d.). Substituted Phenylalanines. Aapptec Peptides. [Link]
-
Al-Gharabli, S., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. ResearchGate. [Link]
-
Matijošytė, I., et al. (2008). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules. [Link]
-
Li, A., et al. (2011). A Simple, Yet Rapid and Effective Method for LogP Prediction of Dipeptides Based on Theoretical Descriptors (HMLP). International Journal of Modern Education and Computer Science. [Link]
-
Micklefield, J., et al. (2012). The use of fullerene substituted phenylalanine amino acid as a passport for peptides through cell membranes. Organic & Biomolecular Chemistry. [Link]
-
Abreu, P.A.A., et al. (2023). Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs. ResearchGate. [Link]
-
Tressler, C.M., and Zondlo, N.J. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate (n.d.). LogP of Amino acids. ResearchGate. [Link]
-
Tetko, I.V., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Chemical Information and Modeling. [Link]
-
Ramos, L.E., et al. (1995). Evaluation of Steric and Substituent Effects in Phenols by Competitive Reactions of Dimethyl Ether Ions in a Quadrupole Ion Trap. Journal of the American Society for Mass Spectrometry. [Link]
-
Bream, R.N., et al. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Adams, D.J., et al. (2016). Substituent Effects on the Self-Assembly/Coassembly and Hydrogelation of Phenylalanine Derivatives. Langmuir. [Link]
-
ACD/Labs (2024). LogP vs LogD - What is the Difference?. ACD/Labs. [Link]
-
DeGoey, D.A., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Adams, D.J., et al. (2016). Substituent Effects on the Self-Assembly/Coassembly and Hydrogelation of Phenylalanine Derivatives. ResearchGate. [Link]
-
BioDuro (n.d.). ADME LogP LogD Assay. BioDuro. [Link]
-
Huesgen, A.G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]
- 3. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Substituent Effects on the Self-Assembly/Coassembly and Hydrogelation of Phenylalanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]
- 7. LogD/LogP - Enamine [enamine.net]
- 8. acdlabs.com [acdlabs.com]
- 9. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. agilent.com [agilent.com]
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- 14. scispace.com [scispace.com]
- 15. vcclab.org [vcclab.org]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
D-3,5-dimethylphenylalanine vs L-isomer biological activity
D-3,5-Dimethylphenylalanine vs L-Isomer: Biological Activity & Synthetic Applications
Executive Summary
3,5-Dimethylphenylalanine (3,5-DMP) represents a critical class of non-natural amino acids used to modulate the physicochemical and biological properties of bioactive peptides. Unlike its parent compound phenylalanine, the 3,5-dimethyl substitution introduces significant steric bulk and electron-donating character to the aromatic ring. This modification is pivotal in drug design for two primary reasons: conformational restriction and proteolytic resistance .
While the L-isomer is frequently employed to enhance receptor binding affinity through optimized
Chemical & Stereochemical Profile
The biological divergence between D- and L-3,5-DMP stems from their spatial arrangement and the resulting interaction with chiral biological targets (enzymes, receptors, and transporters).
| Feature | L-3,5-Dimethylphenylalanine | D-3,5-Dimethylphenylalanine |
| Configuration | (S)-2-amino-3-(3,5-dimethylphenyl)propanoic acid | (R)-2-amino-3-(3,5-dimethylphenyl)propanoic acid |
| Primary Utility | Receptor affinity optimization; | Proteolytic stability; |
| Transport | Substrate for LAT1 (Large Neutral Amino Acid Transporter). | Poor substrate; often inhibits L-isomer uptake competitively. |
| Metabolism | Potential substrate for aromatic amino acid hydroxylases. | Resistant to standard proteases; slow renal clearance. |
Conformational Impact
The methyl groups at the 3 and 5 positions of the phenyl ring create a broader hydrophobic surface area compared to native phenylalanine.
-
Steric Hindrance: The added bulk restricts rotation around the
- bond, locking the side chain into specific rotamers that can pre-organize a peptide for receptor binding. -
Electronic Effect: The methyl groups are electron-donating, increasing the electron density of the aromatic ring. This strengthens cation-
interactions with receptor residues (e.g., Lys, Arg).
Biological Activity & Mechanisms
Peptide Stabilization & Receptor Affinity
In the development of Somatostatin (SST) and Cortistatin (CST) analogs, 3,5-DMP is used to replace Phenylalanine to stabilize the pharmacophore.
-
Mechanism: The electron-rich ring of L-3,5-DMP engages in stronger offset-stacked
- interactions with adjacent aromatic residues (e.g., Trp, Phe).[1] This stabilizes the bioactive hairpin conformation. -
Outcome: Analogs containing 3,5-DMP often exhibit prolonged half-lives and retained or improved potency due to the rigidified structure preventing unfolding.
Enzyme Inhibition (Cathepsin B)
3,5-DMP has been identified as a potent hydrophobic anchor in the design of protease inhibitors.
-
Target: Cathepsin B (Cysteine protease).[2]
-
Activity: When incorporated into the P2 position of dipeptide nitrile inhibitors, the 3,5-dimethylphenyl group optimally fills the hydrophobic S2 subsites of the enzyme.
-
Data: Inhibitors utilizing this moiety have demonstrated IC
values as low as 11.9 nM , significantly outperforming unsubstituted phenylalanine analogs due to superior shape complementarity.
Stereoselective Transport (LAT1)
The transport of 3,5-DMP across the Blood-Brain Barrier (BBB) is mediated by the L-type Amino Acid Transporter 1 (LAT1).
-
L-Isomer: Recognized as a substrate, allowing it to cross the BBB and potentially act as a false precursor for catecholamine synthesis.[3]
-
D-Isomer: Typically exhibits low affinity for LAT1 transport but may act as a competitive inhibitor, blocking the uptake of essential neutral amino acids.
Experimental Protocols
Protocol A: Asymmetric Synthesis of L-3,5-Dimethylphenylalanine
-
Objective: Stereoselective production of the L-isomer from achiral precursors.
-
Principle: Rhodium-catalyzed asymmetric hydrogenation of a dehydroamino acid precursor.[4]
Materials:
-
Substrate: Methyl 2-acetamido-3-(3,5-dimethylphenyl)acrylate.
-
Catalyst: [Rh(COD)(DuPhos)]OTf (or similar chiral phosphine ligand complex).
-
Solvent: Degassed Methanol (MeOH).
-
Hydrogen Source: H
gas (balloon or high-pressure reactor).
Step-by-Step Workflow:
-
Catalyst Preparation: In a glovebox under argon, dissolve [Rh(COD)
]OTf (1.0 mol%) and (S,S)-DuPhos (1.1 mol%) in degassed MeOH. Stir for 15 min to form the active catalyst species. -
Substrate Addition: Add the dehydroamino acid substrate (1.0 equiv) to the catalyst solution.
-
Hydrogenation: Transfer the solution to a hydrogenation vessel. Purge with H
(3 cycles). Pressurize to 5 atm (or use balloon for highly active catalysts) and stir at Room Temperature for 12–24 hours. -
Workup: Vent H
, concentrate the solvent in vacuo. -
Purification: Pass the residue through a short silica plug (EtOAc/Hexane) to remove the catalyst.
-
Hydrolysis: Reflux the resulting ester in 6M HCl for 4 hours to remove the protecting groups.
-
Isolation: Neutralize with propylene oxide or use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.
Protocol B: Determination of Enantiomeric Purity (Marfey’s Method)
-
Objective: Quantify the D-isomer impurity in an L-3,5-DMP sample (or vice versa).
-
Reagent: FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).
Workflow:
-
Derivatization: Mix 50
L of amino acid solution (50 mM) with 100 L of FDAA (1% in acetone) and 20 L of 1M NaHCO . -
Incubation: Heat at 40°C for 1 hour.
-
Quenching: Stop reaction with 20
L of 2M HCl. -
Analysis: Inject onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: Linear gradient of Acetonitrile in 0.1% TFA/Water.
-
Detection: UV at 340 nm.
-
Result: The L-L diastereomer elutes differently from the D-L diastereomer, allowing precise quantification.
-
Visualization of Mechanisms
Diagram 1: Asymmetric Synthesis & Biological Fate
Caption: Synthetic pathway via asymmetric hydrogenation and subsequent divergence in biological mechanism based on stereochemistry.
Diagram 2: Cathepsin B Inhibition Logic
Caption: Mechanistic basis for high-affinity inhibition of Cathepsin B by 3,5-dimethylphenylalanine derivatives.
References
-
Structure-based design of a Cortistatin analog with improved immunoregulatory activity.BioRxiv. (2019). Discusses the use of substituted phenylalanines (Msa/3,5-DMP) to favor
- interactions and stabilize SST derivatives.[1] -
Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. HZDR. (2018). Details the 11.9 nM inhibition constant for 3,5-dimethylphenylalanine derivatives in the S2 pocket.
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. AJChem. Reviews Rh-catalyzed asymmetric hydrogenation protocols for phenylalanine derivatives.
-
L/D-Amino Acids: Differences and Importance. BioPharmaSpec. General overview of D-amino acid utility in peptide stability and proteolytic resistance.
Sources
Remodeling the Engine Room: A Technical Guide to Hydrophobic Core Modification with Non-Proteinogenic Amino Acids
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theory and practice of utilizing non-proteinogenic amino acids (ncAAs) to engineer the hydrophobic core of proteins. By moving beyond the canonical 20 amino acids, we unlock a vast chemical space to exquisitely tailor protein stability, function, and therapeutic potential.
Introduction: The Hydrophobic Core as a Design Nexus
The hydrophobic core is the engine room of a folded protein. Its formation, driven by the hydrophobic effect, is a primary determinant of protein stability and three-dimensional structure.[1][2] The precise packing of nonpolar side chains within this core dictates the protein's conformational ensemble and, consequently, its function. While nature has evolved elegant solutions using a limited set of hydrophobic amino acids, the ability to introduce non-canonical side chains offers unprecedented control over these fundamental properties. The incorporation of ncAAs can introduce novel functionalities, enhance stability, and provide unique probes to interrogate protein behavior.[3][4][5] This guide will provide a comprehensive overview of the strategies and methodologies to achieve this.
Chapter 1: The Expanded Alphabet of Hydrophobicity: A Survey of Non-Proteinogenic Amino Acids
The palette of commercially available and synthetically accessible ncAAs is extensive. For hydrophobic core engineering, the focus is on analogs of canonical hydrophobic residues with altered size, shape, and physicochemical properties. Below is a curated selection of commonly employed hydrophobic ncAAs.
| Non-Proteinogenic Amino Acid (ncAA) | Abbreviation | Key Features and Applications |
| Biphenylalanine | Bip | Extended aromatic side chain; enhances thermal stability through increased van der Waals interactions and π-stacking. |
| (2-Naphthyl)alanine | 2-Nal | Bulky, rigid aromatic side chain; useful for probing packing constraints and creating cavities within the core. |
| Cyclohexylalanine | Cha | Saturated cyclic side chain; increases hydrophobicity and can improve proteolytic resistance.[6] |
| Tert-butylalanine | Tba | Bulky, branched aliphatic side chain; useful for systematically probing steric limits within the hydrophobic core. |
| O-methyl-tyrosine | OMe-Tyr | Modified aromatic side chain with altered hydrogen bonding potential; can be used to fine-tune protein stability. |
| p-Azido-L-phenylalanine | AzF | Photo-crosslinkable side chain; enables the identification of binding partners and the study of protein-protein interactions.[7] |
| p-Acetyl-L-phenylalanine | AcF | Keto-containing side chain; provides a bioorthogonal handle for chemical ligation and protein labeling. |
Chapter 2: Methods for Site-Specific Incorporation of Non-Proteinogenic Amino Acids
The site-specific incorporation of ncAAs into a target protein is a key enabling technology. Several robust methods have been developed, each with its own advantages and limitations.
In Vivo Incorporation via Genetic Code Expansion
Genetic code expansion is a powerful technique that repurposes a codon, typically a stop codon, to encode an ncAA.[8][9][10] The most common approach is amber suppression , which utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired ncAA and recognizes the UAG (amber) stop codon.[7][10][11]
Workflow for In Vivo ncAA Incorporation:
Figure 1: Workflow for in vivo incorporation of ncAAs using amber suppression.
In Vitro and Semi-Synthetic Approaches
For proteins that are difficult to express in vivo or when a wider range of ncAAs is desired, in vitro and semi-synthetic methods are valuable alternatives.
-
Cell-Free Protein Synthesis (CFPS): CFPS systems provide an open environment where the translational machinery can be directly manipulated.[12] This allows for the efficient incorporation of ncAAs without the constraints of cell viability.[12]
-
Solid-Phase Peptide Synthesis (SPPS): SPPS is a chemical method for synthesizing peptides and small proteins.[13][14][15][16] It offers the greatest flexibility in ncAA incorporation as it is not limited by the ribosome.[17]
Chapter 3: Detailed Experimental Protocols
Protocol: Site-Directed Mutagenesis for Amber Codon Insertion
-
Primer Design: Design primers containing the TAG codon at the desired mutation site.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase and the target plasmid as a template.
-
Template Digestion: Digest the parental, methylated plasmid with DpnI.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Sequence Verification: Sequence the plasmid to confirm the successful introduction of the amber codon.
Protocol: Expression and Purification of a Protein with an Incorporated ncAA
-
Transformation: Co-transform the plasmid containing the target gene with the amber codon and the plasmid encoding the orthogonal aaRS/tRNA pair into a suitable E. coli expression strain.
-
Culture Growth: Grow the cells in a rich medium to the desired optical density.
-
Induction and ncAA Addition: Induce protein expression and supplement the medium with the desired ncAA.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purification: Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Hydrophobic ncAA
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dichloromethane (DCM).[15]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group using a solution of piperidine in dimethylformamide (DMF).
-
Coupling Cycle: Couple the next Fmoc-protected amino acid (canonical or non-canonical) using a coupling reagent like HBTU.
-
Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is synthesized.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Chapter 4: Biophysical and Structural Characterization of Modified Proteins
A thorough characterization of the modified protein is crucial to understand the impact of the ncAA incorporation on its structure, stability, and function.
Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to assess the secondary structure content of a protein. A comparison of the CD spectra of the wild-type and modified proteins can reveal any significant changes in α-helical or β-sheet content.
Thermal Stability Assessment: Differential Scanning Fluorimetry (DSF)
DSF, also known as the Thermal Shift Assay, is a high-throughput method to determine the melting temperature (Tm) of a protein. An increase in Tm indicates enhanced thermal stability, while a decrease suggests destabilization.
| Protein Variant | Tm (°C) | ΔTm (°C) |
| Wild-Type | 55.2 | - |
| L89Cha | 58.7 | +3.5 |
| L89Bip | 62.1 | +6.9 |
| L89Tba | 53.8 | -1.4 |
Table 1: Example DSF data for a protein with ncAAs incorporated at a core leucine residue.
High-Resolution Structural Analysis
Workflow for Structural Characterization:
Figure 2: High-resolution structural analysis workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of proteins in solution.[18][19] It can also provide information about protein dynamics.[19] The incorporation of isotopically labeled ncAAs can simplify complex spectra and provide unique probes for studying protein structure and function.[12][20]
-
X-ray Crystallography: X-ray crystallography provides atomic-resolution structures of proteins in a crystalline state.[21][22][23][24][25] Obtaining high-quality crystals of the modified protein is often the most challenging step.[22][24]
Chapter 5: Case Studies and Applications
The ability to engineer the hydrophobic core with ncAAs has led to significant advances in various fields:
-
Enhanced Protein Stability: The incorporation of bulky, hydrophobic ncAAs can increase the packing density of the hydrophobic core, leading to enhanced thermal and chemical stability. This is particularly valuable for the development of robust enzymes for industrial applications and therapeutic proteins with longer shelf lives.[4][5][26]
-
Modulation of Protein-Protein Interactions: By introducing ncAAs at protein-protein interfaces, it is possible to enhance or disrupt these interactions with high specificity.[27] This has implications for the development of novel therapeutics that target disease-related protein interactions.[27]
-
Development of Novel Biotherapeutics: Peptides and proteins containing ncAAs can exhibit improved pharmacokinetic properties, such as increased resistance to proteolysis.[4][5][6] This is a key consideration in the design of orally bioavailable peptide drugs.[5]
-
Probing Protein Function: The incorporation of fluorescent or photo-activatable ncAAs provides a powerful tool to study protein dynamics, conformational changes, and ligand binding in real-time.[17][28]
Conclusion and Future Outlook
The modification of the hydrophobic core with non-proteinogenic amino acids represents a paradigm shift in protein engineering and design. The continued development of new ncAAs, more efficient incorporation methods, and advanced computational design tools will further expand the possibilities.[3][29][30] As our ability to precisely control the chemical composition of proteins grows, so too will our capacity to create novel proteins with tailored functions for a wide range of applications in medicine, biotechnology, and materials science.
References
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Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. (2020, July 21). Retrieved from [Link]
-
Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC. (n.d.). Retrieved from [Link]
-
Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - MDPI. (2023, September 21). Retrieved from [Link]
-
In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC. (n.d.). Retrieved from [Link]
-
Incorporation of non-canonical amino acids - PMC. (n.d.). Retrieved from [Link]
-
Computational Protein Design with Non-proteinogenic Amino Acids and Small Molecule Ligands, with Applications to Protein-protein Interaction Inhibitors, Anti-microbial Enzyme Inhibitors, and Antibody Design - DukeSpace. (2021). Retrieved from [Link]
-
A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. (2024, September 12). Retrieved from [Link]
-
Design of peptides with non-canonical amino acids using flow matching - bioRxiv. (2025, July 31). Retrieved from [Link]
-
Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. (2013, August 27). Retrieved from [Link]
-
In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression | PNAS. (2006, June 6). Retrieved from [Link]
-
Protein Design with NCAAs - Meiler Lab. (n.d.). Retrieved from [Link]
-
A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC. (2017, November 6). Retrieved from [Link]
-
Computational protein design utilizes unnatural amino acids - ASU News. (2021, September 8). Retrieved from [Link]
-
Solid-phase peptide synthesis. (2014, July 18). Retrieved from [Link]
-
In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC. (n.d.). Retrieved from [Link]
-
Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. (2019, May 15). Retrieved from [Link]
- Method of synthesizing a peptide containing a non-peptide bond - Google Patents. (n.d.).
-
What is solid-phase synthesis of peptides? : r/OrganicChemistry - Reddit. (2024, April 30). Retrieved from [Link]
-
Backbone Modification in a Protein Hydrophobic Core - PubMed - NIH. (2024, August 12). Retrieved from [Link]
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. (n.d.). Retrieved from [Link]
-
Introduction to Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC. (n.d.). Retrieved from [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - MDPI. (2023, August 17). Retrieved from [Link]
-
Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC. (n.d.). Retrieved from [Link]
-
Non-proteinogenic amino acids - Wikipedia. (n.d.). Retrieved from [Link]
-
NMR studies of protein folding - NCBS. (2003, January 25). Retrieved from [Link]
-
NMR of proteins and nucleic acids | Nuclear Magnetic ResonanceVolume 48 - Books. (2022, November 14). Retrieved from [Link]
-
(PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchGate. (2020, September 5). Retrieved from [Link]
-
Biophysical Characterization of Proteins - RedShiftBio. (n.d.). Retrieved from [Link]
-
Nuclear magnetic resonance spectroscopy of proteins - Wikipedia. (n.d.). Retrieved from [Link]
-
Biophysical Characterization - Sartorius. (n.d.). Retrieved from [Link]
-
A Beginner's Guide to Protein Crystallography - Creative Biostructure. (2025, March 10). Retrieved from [Link]
-
X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]
-
Multidimensional NMR Methods for Protein Structure Determination - Lewis Kay's Lab - University of Toronto. (n.d.). Retrieved from [Link]
-
Structure of the Hydrophobic Core Determines the 3D Protein Structure—Verification by Single Mutation Proteins - MDPI. (2020, May 14). Retrieved from [Link]
-
X-ray Protein Crystallography - Physics LibreTexts. (2022, November 8). Retrieved from [Link]
-
Structural Role of Hydrophobic Core in Proteins-Selected Examples - Longdom Publishing. (n.d.). Retrieved from [Link]
-
Protein X-ray Crystallography: Basic principles. (n.d.). Retrieved from [Link]
-
What is Protein X-Ray Crystallography? - John Innes Centre. (2020, March 11). Retrieved from [Link]
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- 30. A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Fmoc-3,5-Dimethyl-D-Phenylalanine
Abstract
This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of peptides incorporating the sterically hindered amino acid, Fmoc-3,5-dimethyl-D-phenylalanine. The protocol details the rationale behind the selection of resins, coupling reagents, and reaction conditions necessary to overcome the challenges associated with the bulky nature of this unnatural amino acid. Detailed, step-by-step procedures for resin loading, iterative deprotection and coupling cycles, final cleavage, and purification are provided for researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, selectivity, and metabolic stability. Fmoc-3,5-dimethyl-D-phenylalanine is a particularly interesting building block due to the steric hindrance imposed by the two methyl groups on the phenyl ring. This structural feature can restrict the conformational flexibility of the peptide backbone, potentially leading to enhanced receptor binding affinity and resistance to enzymatic degradation.
However, the same steric bulk that confers these desirable properties also presents a significant challenge during solid-phase peptide synthesis. The dimethyl-substituted phenyl ring can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions and the formation of deletion sequences. Therefore, optimized protocols employing potent activation reagents and potentially longer reaction times are crucial for the successful synthesis of peptides containing this residue.
This application note outlines a robust protocol for the efficient incorporation of Fmoc-3,5-dimethyl-D-phenylalanine into peptides using Fmoc/tBu chemistry.
Materials and Reagents
| Reagent | Grade | Supplier |
| Fmoc-3,5-dimethyl-D-phenylalanine | Peptide Synthesis Grade | Commercially Available |
| Wang Resin or 2-Chlorotrityl Chloride Resin | 100-200 mesh | Commercially Available |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercially Available |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available |
| Piperidine | Sequencing Grade | Commercially Available |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Triisopropylsilane (TIS) | Reagent Grade | Commercially Available |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Acetonitrile (ACN) | HPLC Grade | Commercially Available |
| Water | Deionized | Laboratory Supply |
| Coupling Reagents (Choose one) | ||
| HATU | Peptide Synthesis Grade | Commercially Available |
| HBTU | Peptide Synthesis Grade | Commercially Available |
| HCTU | Peptide Synthesis Grade | Commercially Available |
Experimental Protocols
Resin Selection and Loading
The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are suitable choices.[1]
Protocol for Loading Fmoc-3,5-dimethyl-D-phenylalanine onto Wang Resin:
-
Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.
-
In a separate vial, dissolve Fmoc-3,5-dimethyl-D-phenylalanine (3-5 equivalents relative to resin loading), HBTU or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.[2]
-
Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the reaction vessel for 4-12 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.
-
Monitor the reaction using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
-
After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
Peptide Chain Elongation
The following cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in DMF.[3] This deprotection reaction proceeds via a β-elimination mechanism.[3]
-
Swell the peptide-resin in DMF for 10-15 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]
For coupling subsequent amino acids, especially those that are also sterically hindered, the use of potent activating reagents is essential. Aminium/uronium salts like HATU, HBTU, or HCTU are highly recommended as they form reactive esters capable of overcoming steric barriers.[4]
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the initial resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.[2]
-
Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered amino acids, a longer reaction time or double coupling may be necessary.[4]
-
Perform a Kaiser test to monitor the reaction for the presence of free primary amines. A negative result (colorless) indicates complete coupling.
-
If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated amino acid.
-
Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
After the desired peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. The most common reagent for this is trifluoroacetic acid (TFA).[5] Scavengers are added to the cleavage cocktail to prevent the reattachment of cleaved protecting groups to sensitive residues like tryptophan and methionine.
Cleavage Cocktail Composition:
| Component | Volume/Weight | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage Agent |
| Triisopropylsilane (TIS) | 2.5% | Scavenger |
| Water | 2.5% | Scavenger |
Protocol for Cleavage:
-
Ensure the N-terminal Fmoc group has been removed by performing a final deprotection step.[6]
-
Wash the peptide-resin thoroughly with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.[5]
-
Place the dried peptide-resin in a suitable reaction vessel.
-
In a fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, use approximately 2 mL of the cocktail.[5]
-
Add the cleavage cocktail to the resin and agitate the mixture at room temperature for 2-3 hours.[7]
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.[6]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (approximately 10 times the filtrate volume) of cold diethyl ether.[5]
-
A white precipitate should form. Store the mixture at -20°C for at least 30 minutes to maximize precipitation.[5]
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide should be purified to remove deletion sequences, truncated peptides, and by-products from the cleavage process.[8]
Purification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[8]
Typical RP-HPLC Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of 5-95% B over 30-60 minutes is a good starting point.[9] |
| Flow Rate | 1 mL/min for analytical, higher for preparative |
| Detection | UV at 214 nm and 280 nm |
Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.
Analysis
The purity of the final peptide should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9][10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Steric hindrance of Fmoc-3,5-dimethyl-D-phenylalanine. | Use a more potent coupling reagent (e.g., HATU, HCTU). Increase coupling time or perform a double coupling.[4] |
| Incomplete Fmoc deprotection. | Ensure complete deprotection by extending the second piperidine treatment. | |
| Deletion Sequences in Final Product | Incomplete coupling at one or more steps. | Optimize coupling conditions as described above. |
| Low Yield After Cleavage | Incomplete cleavage from the resin. | Extend the cleavage time or use a stronger cleavage cocktail if necessary. |
| Peptide precipitation is incomplete. | Ensure the ether is sufficiently cold and allow for adequate precipitation time at -20°C. |
Conclusion
The solid-phase synthesis of peptides containing the sterically hindered amino acid Fmoc-3,5-dimethyl-D-phenylalanine requires careful optimization of the coupling conditions. By employing potent activating reagents such as HATU or HCTU, extending reaction times, and carefully monitoring the completeness of each step, high-quality peptides incorporating this valuable building block can be successfully synthesized. The protocols provided in this application note serve as a robust starting point for researchers aiming to explore the unique properties of peptides modified with 3,5-dimethyl-D-phenylalanine.
References
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
- Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis.
- Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin.
- AAPPTec. Peptide cleavage from Wang resin.
- Benchchem. Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- Fmoc Resin Cleavage and Deprotection.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Methods for Removing the Fmoc Group.
- Benchchem. Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
- AAPPTec - Peptides. N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-p-amino-D-phenylalanine.
- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).
- Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- MilliporeSigma. Peptide Coupling Reagents Guide.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Bachem. Peptide Purification Process & Methods: An Overview.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. biovera.com.au [biovera.com.au]
- 10. almacgroup.com [almacgroup.com]
Application Notes and Protocols: A Technical Guide to the Incorporation of 3,5-Dimethyl-D-Phe into Enkephalin Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis and pharmacological evaluation of novel enkephalin analogs incorporating the non-proteinogenic amino acid 3,5-Dimethyl-D-Phenylalanine (3,5-diMe-D-Phe) at position 4. The native enkephalins, while crucial endogenous opioid peptides, are limited as therapeutic agents by their rapid enzymatic degradation. The strategic substitution of L-amino acids with sterically hindered D-amino acids is a proven methodology to enhance metabolic stability and modulate receptor affinity and selectivity. This guide details the scientific rationale for this modification, provides a complete protocol for the solid-phase peptide synthesis (SPPS) of [D-Ala², 3,5-diMe-D-Phe⁴, Leu⁵]-enkephalin, and outlines rigorous, step-by-step methodologies for its comprehensive pharmacological characterization. This includes competitive radioligand binding assays to determine affinity for µ (mu) and δ (delta) opioid receptors, and functional bioassays using isolated guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations to assess agonist activity and receptor selectivity.
Introduction: The Rationale for Aromatic Ring Modification
Enkephalins are endogenous pentapeptides, Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), that function as neuromodulators by binding to opioid receptors, primarily the µ- and δ-opioid receptors.[1] Their therapeutic potential for pain management is severely hampered by their short biological half-life, a consequence of rapid cleavage by peptidases.[1] A cornerstone of enkephalin analog design has been the introduction of D-amino acids, particularly at the second position (e.g., [D-Ala²]), which sterically hinders the action of aminopeptidases and significantly prolongs the peptide's activity.[1]
The aromatic residues at positions 1 (Tyrosine) and 4 (Phenylalanine) are critical pharmacophoric elements for receptor recognition and binding. While the phenolic hydroxyl group of Tyr¹ is long considered essential for high-affinity binding, modifications to the Phe⁴ residue have been explored to fine-tune receptor selectivity and potency. The introduction of bulky substituents on the phenyl ring of Phe⁴ can influence the peptide's conformational landscape, potentially favoring a bioactive conformation that enhances binding to a specific receptor subtype.
The incorporation of 2',6'-dimethylphenylalanine (Dmp) at position 4 in enkephalin analogs has been shown to decrease δ-receptor affinity while maintaining µ-receptor affinity, thereby shifting the selectivity profile towards the µ-receptor.[2] This provides a strong rationale for investigating other dimethylated Phe analogs. We hypothesize that incorporating 3,5-Dimethyl-D-Phe at position 4 will similarly introduce steric constraints that alter the torsional angles of the Phe side chain. This modification is expected to:
-
Enhance Metabolic Stability: The D-configuration of the amino acid and the steric bulk of the dimethylated phenyl ring may further protect the peptide backbone from enzymatic degradation.
-
Modulate Receptor Selectivity: The altered side-chain conformation could differentially affect the binding affinity for µ- and δ-opioid receptors, potentially leading to a novel selectivity profile.
-
Provide Novel Structure-Activity Relationship (SAR) Data: Elucidating the pharmacological effects of this specific modification will contribute valuable data to the broader understanding of opioid peptide-receptor interactions.
This guide provides the necessary protocols to synthesize and functionally characterize a representative analog, [D-Ala², 3,5-diMe-D-Phe⁴, Leu⁵]-enkephalin, to test these hypotheses.
Synthesis and Characterization of a Novel Enkephalin Analog
The synthesis of the target peptide, Tyr-D-Ala-Gly-(3,5-diMe-D-Phe)-Leu, is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1]
Prerequisite: Synthesis of Fmoc-3,5-Dimethyl-D-Phenylalanine
The successful synthesis of the target peptide is contingent upon the availability of the non-natural amino acid building block, Fmoc-3,5-Dimethyl-D-Phenylalanine. While commercially available for the L-isomer, the D-isomer may require custom synthesis. Established methods for the asymmetric synthesis of D-amino acids, such as enzymatic resolution or asymmetric hydrogenation, can be employed to produce 3,5-Dimethyl-D-Phenylalanine.[3][4] Following synthesis and purification of the free D-amino acid, standard procedures for Fmoc protection using agents like Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) can be applied to yield the final building block required for SPPS.[2]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for the synthesis of the target enkephalin analog.
Caption: Automated/Manual SPPS Workflow for Enkephalin Analog Synthesis.
Protocol 1: Fmoc-SPPS of [D-Ala², 3,5-diMe-D-Phe⁴, Leu⁵]-Enkephalin
This protocol outlines a standard manual procedure for Fmoc-SPPS on a 0.1 mmol scale.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH, and the custom-synthesized Fmoc-3,5-diMe-D-Phe-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place 0.1 mmol of Fmoc-Leu-Wang resin into a solid-phase synthesis vessel.
-
Swell the resin in DMF for 30 minutes with gentle agitation.[5]
-
Drain the DMF.
-
-
Fmoc Deprotection Cycle:
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes and drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling Cycle (Example: Coupling Fmoc-3,5-diMe-D-Phe-OH):
-
In a separate vial, dissolve Fmoc-3,5-diMe-D-Phe-OH (3 equivalents, 0.3 mmol), HBTU (3 equivalents, 0.3 mmol) in DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex briefly.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, is desired).
-
-
Peptide Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-D-Ala-OH, and finally Fmoc-Tyr(tBu)-OH.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform one last Fmoc deprotection cycle (Step 2).
-
Wash the resin with DMF (5x), DCM (3x), and methanol (3x), then dry under vacuum.
-
Add 10 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the dried resin.[5]
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Add the TFA filtrate dropwise to a 50 mL tube of cold diethyl ether to precipitate the crude peptide.[5]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
-
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.
-
Assess the purity of the final product using analytical RP-HPLC (purity should be >95%).
-
Pharmacological Evaluation
A comprehensive pharmacological evaluation is essential to determine the affinity, potency, and selectivity of the newly synthesized analog. This involves in vitro radioligand binding assays and functional assays using isolated tissue preparations.
Opioid Receptor Binding Assays
Competitive radioligand binding assays are performed to determine the binding affinity (Ki) of the test compound for µ- and δ-opioid receptors. The assay measures the ability of the unlabeled analog to displace a high-affinity radiolabeled ligand from the receptor.
Protocol 2: Competitive Radioligand Binding Assay
Materials:
-
Cell membrane preparations from cells stably expressing human µ-opioid receptors (hMOR) or δ-opioid receptors (hDOR).
-
Radioligands: [³H]DAMGO (for µ-receptors), [³H]DPDPE (for δ-receptors).[6]
-
Unlabeled standards: DAMGO, DPDPE, Leu-enkephalin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]
-
Non-specific binding determinator: Naloxone (10 µM).
-
96-well plates, cell harvester, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a final protein concentration of 50-120 µ g/well .[6]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.
-
Non-specific Binding: 150 µL membrane preparation + 50 µL Naloxone (10 µM) + 50 µL radioligand.
-
Competitive Binding: 150 µL membrane preparation + 50 µL of test analog (at various concentrations) + 50 µL radioligand.
-
The final concentration of the radioligand should be close to its Kd value (e.g., ~1 nM for [³H]DAMGO and [³H]DPDPE).[6]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
-
Filtration:
-
Rapidly terminate the reaction by vacuum filtration through GF/C filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters four times with ice-cold assay buffer to separate bound from unbound radioligand.[6]
-
-
Quantification:
-
Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding (Total Binding CPM - Non-specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of radioligand binding) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Bioassays: GPI and MVD
The guinea pig ileum (GPI) and mouse vas deferens (MVD) isolated tissue preparations are classical pharmacological tools for assessing the functional activity of opioid compounds. The GPI is rich in µ-opioid receptors, while the MVD predominantly expresses δ-opioid receptors.[7] Opioid agonists inhibit the electrically stimulated contractions of these smooth muscle tissues in a concentration-dependent manner.
Caption: Logic of GPI and MVD Bioassays for Receptor Selectivity.
Protocol 3: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays
Materials:
-
Male guinea pig (for ileum) or mouse (for vas deferens).
-
Organ bath system with stimulating electrodes and isometric force transducers.
-
Physiological salt solution (e.g., Krebs' or Tyrode's solution), gassed with 95% O₂ / 5% CO₂.
-
Standard agonists (e.g., Morphine for GPI, DPDPE for MVD) and the test analog.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Dissect a segment of the distal ileum (guinea pig) or the vasa deferentia (mouse).
-
Mount the tissue in an organ bath containing physiological salt solution maintained at 37°C and under a resting tension (e.g., 1g for GPI, 0.5g for MVD).
-
Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing.
-
-
Electrical Stimulation:
-
Stimulate the tissue transmurally with electrical pulses (e.g., 0.1 Hz frequency, 1 ms pulse duration) to induce regular twitch contractions.
-
-
Concentration-Response Curve Generation:
-
Once stable twitch responses are obtained, add the test analog to the organ bath in a cumulative, concentration-dependent manner.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the percentage inhibition of the twitch height at each concentration.
-
After generating a full curve, wash the tissue extensively until the twitch response returns to baseline.
-
Repeat the procedure for standard agonists (e.g., Leu-enkephalin, Morphine, DPDPE) for comparison.
-
-
Data Analysis:
-
Plot the percentage inhibition of twitch contraction against the log concentration of the agonist.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (concentration producing 50% of the maximal inhibitory effect) and the Emax (maximal effect).
-
The ratio of IC₅₀ (GPI) / IC₅₀ (MVD) provides a measure of the analog's µ/δ selectivity. A ratio > 1 indicates δ-selectivity, while a ratio < 1 indicates µ-selectivity.
-
Expected Data and Interpretation
Based on previous studies of enkephalin analogs with modifications at the Phe⁴ position, we can anticipate the potential outcomes of incorporating 3,5-diMe-D-Phe. The following tables present hypothetical, yet plausible, data for our novel analog compared to standard reference compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (hMOR) Ki (nM) | δ-Opioid Receptor (hDOR) Ki (nM) | Selectivity Ratio (Ki µ / Ki δ) |
| Leu-Enkephalin | 2.5 | 1.5 | 1.67 |
| DADLE ([D-Ala², D-Leu⁵]-Enkephalin) | 20 | 1.0 | 20 |
| [D-Ala², 3,5-diMe-D-Phe⁴, Leu⁵]-Enk | 5.0 | 50 | 0.1 |
Data are hypothetical and for illustrative purposes.
Interpretation: In this hypothetical scenario, the 3,5-diMe-D-Phe⁴ modification leads to a slight decrease in µ-receptor affinity but a significant 33-fold decrease in δ-receptor affinity compared to Leu-enkephalin. This results in a selectivity ratio of 0.1, indicating a 10-fold preference for the µ-opioid receptor.
Table 2: Functional Potency in Isolated Tissue Bioassays (IC₅₀, nM)
| Compound | GPI (µ-activity) IC₅₀ (nM) | MVD (δ-activity) IC₅₀ (nM) | Selectivity Ratio (IC₅₀ MVD / IC₅₀ GPI) |
| Leu-Enkephalin | 250 | 12 | 0.048 |
| Morphine | 50 | 1000 | 20 |
| DADLE | 300 | 3 | 0.01 |
| [D-Ala², 3,5-diMe-D-Phe⁴, Leu⁵]-Enk | 75 | 800 | 10.67 |
Data are hypothetical and for illustrative purposes.
Interpretation: The functional data corroborate the binding data. The novel analog is potent in the GPI assay (indicative of µ-agonism) but significantly less potent in the MVD assay. The resulting selectivity ratio of >10 confirms a strong preference for µ-receptor mediated functional activity, a complete reversal from the δ-preference of the parent Leu-enkephalin.
Opioid Receptor Signaling
Upon agonist binding, both µ- and δ-opioid receptors, which are G-protein coupled receptors (GPCRs), primarily couple to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that leads to the analgesic and other physiological effects of opioids.
Caption: Canonical Gαi/o-Coupled Opioid Receptor Signaling Pathway.
Conclusion
The strategic incorporation of 3,5-Dimethyl-D-Phenylalanine into enkephalin analogs represents a rational approach to developing novel opioid peptides with potentially enhanced metabolic stability and unique receptor selectivity profiles. This technical guide provides a comprehensive, self-validating framework for the synthesis, purification, and detailed pharmacological characterization of such analogs. By explaining the causality behind experimental choices and providing field-proven protocols, this document empowers researchers to systematically investigate new structure-activity relationships in the pursuit of next-generation analgesics with improved therapeutic properties.
References
-
Shimohigashi, Y., et al. (2001). Enkephalin analogues with 2',6'-dimethylphenylalanine replacing phenylalanine in position 4. Bioorganic & Medicinal Chemistry Letters, 11(3), 327-329. [Link]
-
Salvadori, S., et al. (2010). N-methylated cyclic enkephalin analogues retain high opioid receptor binding affinity. Journal of Medicinal Chemistry, 53(5), 2247-2251. [Link]
-
Kim, K. M., et al. (2011). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 21(1), 440-443. [Link]
-
Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3326. [Link]
-
Roques, B. P., et al. (1980). Structure-activity relationships of enkephalin analogs at opiate and enkephalin receptors: correlation with analgesia. Life Sciences, 26(18), 1455-1468. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Wu, C. H., et al. (2007). Structure-activity relationships of Leu-Enkephalin analog with (4-Carboxamido)phenylalanine substituted for tyrosine: a molecular dynamics study. Biopolymers, 86(4), 247-257. [Link]
-
Gotor-Fernández, V., et al. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(21), 6249-6252. [Link]
-
American Chemical Society. (2011). Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development, 15(5), 1079-1086. [Link]
-
Lau, Y. H., & Spring, D. R. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2011(13), 1917-1919. [Link]
-
Werner Lab, Michigan Tech. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]
-
Erspamer, V., & Severini, C. (1992). Guinea-pig ileum (GPI) and mouse vas deferens (MVD) preparations in the discovery, discrimination and parallel bioassay of opioid peptides. Pharmacological Research, 26(2), 109-121. [Link]
-
Hutchinson, M., et al. (1975). Assessment in the guinea-pig ileum and mouse vas deferens of benzomorphans which have strong antinociceptive activity but do not substitute for morphine in the dependent monkey. British Journal of Pharmacology, 55(4), 541-546. [Link]
Sources
- 1. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 5. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 6. renyi.hu [renyi.hu]
- 7. experts.arizona.edu [experts.arizona.edu]
Optimizing Coupling Conditions for Sterically Hindered D-Amino Acids: An Application Note and Protocol Guide
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The incorporation of sterically hindered amino acids, particularly those with D-configuration, represents a significant hurdle in solid-phase peptide synthesis (SPPS).[1][2] These bulky residues, characterized by large side chains or substitution at the α-carbon, physically obstruct the approach of reagents, leading to sluggish and often incomplete coupling reactions.[3][4] This results in deletion sequences, truncated peptides, and overall low yields of the desired product, posing a considerable challenge for researchers in drug discovery and development where peptides containing such modifications are of increasing interest.[5] This guide provides an in-depth analysis of the mechanistic challenges and offers optimized protocols to overcome them, ensuring high-efficiency synthesis of these "difficult peptides".[1][2]
Mechanistic Insights: Understanding the Barriers to Efficient Coupling
Successful peptide bond formation hinges on the efficient activation of a carboxylic acid group, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[6] Steric hindrance, particularly from β-branched amino acids like isoleucine and threonine, impedes this process at a fundamental level.[3]
The Problem of Incomplete Activation and Coupling
Standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often prove insufficient for activating sterically hindered amino acids.[3][7] The bulky side chains of these amino acids shield the carboxyl group, preventing the formation of the highly reactive O-acylisourea intermediate necessary for the subsequent aminolysis.[8][9][10] This leads to low coupling efficiency and the presence of unreacted primary amines on the resin, which can be detected by a positive Kaiser test.[3]
The Role of Additives in Overcoming Steric Obstacles
To enhance the reactivity of the activated amino acid, additives such as 1-hydroxybenzotriazole (HOBt) and its safer, more efficient alternative, OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate), are crucial.[11][12] These additives intercept the initial O-acylisourea intermediate to form a more stable, yet highly reactive, active ester.[13][14] This active ester is less prone to side reactions like racemization and N-acylurea formation, and its increased reactivity helps to overcome the steric barrier presented by the bulky amino acid.[10][12][13] Oxyma has demonstrated superior performance in minimizing epimerization compared to HOBt.[13]
Strategic Selection of Coupling Reagents for Hindered Systems
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered D-amino acids.[11] While carbodiimides alone are often inadequate, their combination with additives or the use of more potent activating agents can dramatically improve outcomes.
Carbodiimide-Based Methods
-
DIC/OxymaPure: The combination of Diisopropylcarbodiimide (DIC) with OxymaPure is a robust and cost-effective choice for many standard couplings.[11][12] The in situ formation of the Oxyma active ester enhances the reaction rate and suppresses racemization.[12][13]
High-Potency Onium Salt Reagents
For particularly challenging couplings, onium salts (aminium/uronium and phosphonium salts) are the reagents of choice.[7][15][16][17] These reagents form highly reactive esters that can effectively overcome significant steric hindrance.[3][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU generates highly reactive OAt esters.[3][16] It is particularly effective for coupling N-methylated and other sterically demanding amino acids.[11]
-
HBTU/TBTU: These aminium salts are popular choices for both solid-phase and solution-phase synthesis, forming OBt active esters.[6][11][18] They offer a good balance of reactivity and stability.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that also generates OBt esters.[11][18] It is known for its high coupling efficiency and is a valuable tool for difficult sequences.[15][19]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt incorporating OxymaPure in its structure.[11] It offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[11]
Acyl Fluorides for Extreme Cases
In instances of extreme steric hindrance, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[7] Reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) can be used for this in situ conversion.[7][12]
Comparative Analysis of Coupling Reagents
The following table summarizes the key features and recommended applications for various coupling reagents, providing a quick reference for selecting the optimal reagent for a given sterically hindered coupling.
| Coupling Reagent/System | Active Ester Formed | Relative Reactivity | Key Advantages | Recommended For |
| DIC/OxymaPure | Oxyma Ester | High | Cost-effective, low racemization, safer alternative to HOBt.[12][13] | Moderately hindered couplings. |
| HBTU/TBTU | OBt Ester | High | Widely used, reliable, good for standard and some difficult couplings.[6][11][18] | General use, including some hindered residues. |
| PyBOP | OBt Ester | Very High | High efficiency, good for cyclization and hindered couplings.[15][19] | Difficult sequences and cyclizations. |
| HATU | OAt Ester | Extremely High | One of the most powerful reagents, excellent for highly hindered systems.[3][16] | Severely hindered amino acids, N-methylated residues. |
| COMU | Oxyma Ester | Extremely High | High efficiency comparable to HATU, improved safety and solubility.[11] | Highly hindered couplings, microwave-assisted SPPS. |
Optimized Protocols for Coupling Sterically Hindered D-Amino Acids
The following protocols are designed to provide a robust starting point for optimizing the coupling of sterically hindered D-amino acids. It is crucial to monitor the reaction progress using a qualitative test such as the Kaiser test to ensure complete coupling.[3]
General Workflow for Sterically Hindered Coupling
Caption: General workflow for coupling sterically hindered D-amino acids.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for severely hindered amino acids where standard methods are likely to fail.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected sterically hindered D-amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP. Perform Fmoc deprotection of the N-terminal amine using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected sterically hindered D-amino acid and HATU in DMF/NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.[7]
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 45-60 minutes. For extremely difficult couplings, the reaction time can be extended.[7]
-
Monitoring and Washing: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[3] If the test is positive (blue/purple beads), proceed to the double coupling protocol. Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Double Coupling Procedure
This protocol should be implemented if the initial coupling reaction is incomplete.
Procedure:
-
Initial Wash: After the first coupling reaction, drain the reaction solution from the resin. Wash the resin thoroughly with DMF (3 times) to remove byproducts and unreacted reagents.
-
Repeat Coupling: Prepare a fresh solution of the activated amino acid as described in Protocol 1, step 2.
-
Second Coupling: Add the fresh activated amino acid solution to the resin and allow the reaction to proceed for another 45-60 minutes.
-
Final Monitoring and Washing: Perform a final Kaiser test to confirm complete coupling. Wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection step.
Key Optimization Parameters
Beyond the choice of coupling reagent, several other factors can be adjusted to improve the efficiency of difficult couplings.
Solvent Selection
The solvent plays a crucial role in solvating the growing peptide chain and the resin, which is essential for efficient reaction kinetics.[7] For "difficult sequences" prone to aggregation, N-Methyl-2-pyrrolidone (NMP) is often a superior solvent to N,N-Dimethylformamide (DMF) due to its enhanced solvating properties.[7][20] In some cases, solvent mixtures such as DCM/DMF/NMP may be beneficial.[7]
Temperature
Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings.[7] Gentle heating (e.g., to 30-40°C) can be effective, but must be used with caution to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis (MAPS) is a powerful technique that utilizes microwave energy to rapidly heat the reaction, often driving difficult couplings to completion in a shorter time.[7]
Reagent Stoichiometry
For challenging couplings, increasing the equivalents of the amino acid and coupling reagents (e.g., 3-10 equivalents) can improve the reaction kinetics.[3] However, this should be balanced against the cost of the reagents and the potential for increased side reactions.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance; insufficient reagent activity or reaction time. | Perform a double coupling with fresh reagents.[3] Switch to a more potent coupling reagent (e.g., HATU, COMU).[3][7] Increase reaction time and/or temperature.[7] |
| Deletion sequences in final product | Incomplete coupling at one or more steps. | Optimize coupling conditions as above. Consider using a capping step (e.g., with acetic anhydride) to block unreacted amines after each coupling.[3] |
| Low overall yield | Cumulative effect of incomplete couplings; peptide aggregation on the resin. | Systematically optimize each difficult coupling step. Use a solvent with better solvating properties like NMP.[3][7] |
| Racemization/Epimerization | Over-activation of the amino acid; prolonged exposure to base; elevated temperatures. | Minimize pre-activation time. Use a non-nucleophilic base like DIPEA. Use additives like OxymaPure known to suppress racemization.[12][13] Use caution when increasing temperature. |
Conclusion
The successful incorporation of sterically hindered D-amino acids into peptide sequences is an achievable goal with a systematic and mechanistically informed approach. By understanding the underlying challenges of steric hindrance and strategically selecting high-potency coupling reagents, additives, and optimized reaction conditions, researchers can overcome these synthetic hurdles. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to confidently synthesize complex peptides containing these valuable building blocks.
References
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Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]
-
CEM. (2025, May 9). Oxyma as an additive in green solid-phase peptide synthesis. [Link]
-
Royal Society of Chemistry. (2014, July 18). Solid-phase peptide synthesis. [Link]
-
Springer Nature. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
PubMed. (2007, November 15). Overview of solid phase synthesis of "difficult peptide" sequences. [Link]
-
ResearchGate. (2025, August 6). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. [Link]
-
Frontiers. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
PLOS. (2013, July 9). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. [Link]
-
Royal Society of Chemistry. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. [Link]
-
National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. [Link]
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. [Link]
-
ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2025, August 10). Procedures to Improve Difficult Couplings. [Link]
-
Springer Nature. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Royal Society of Chemistry. (n.d.). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformami. [Link]
-
MDPI. (2017, December 4). Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. [Link]
-
Semantic Scholar. (2024, July 13). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. [Link]
-
Reddit. (2024, May 1). Are the building blocks for peptide synthesis derived from animals?. [Link]
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Application Note: Probing the S2 Subsite of Human Cathepsin B using the Spatially-Defined Unnatural Amino Acid 3,5-Dimethyl-D-Phenylalanine
An Application Note and Protocol for Researchers
Abstract
Human Cathepsin B (CTSB) is a lysosomal cysteine protease intrinsically linked to various pathologies, including tumor metastasis and neurodegenerative disorders, making it a high-value target for therapeutic intervention.[1][2] The design of potent and selective inhibitors hinges on a detailed understanding of its active site topology, particularly the substrate-binding subsites. This document outlines a novel methodology for high-resolution mapping of the S2 specificity pocket of Cathepsin B using a custom-designed molecular probe: the unnatural amino acid (UAA) 3,5-Dimethyl-D-Phenylalanine (3,5-diMe-D-Phe). We present the scientific rationale for employing this UAA, a detailed protocol for its incorporation into a model peptide inhibitor, and a robust fluorometric assay for quantifying its interaction with the CTSB active site. This approach leverages the unique stereochemistry and steric hindrance of 3,5-diMe-D-Phe to elucidate specific hydrophobic interactions and spatial constraints within the S2 subsite, providing critical data for structure-based drug design.
Introduction: The Challenge of Selectively Targeting Cathepsin B
Cathepsin B is a member of the papain-like cysteine protease family, playing a crucial role in intracellular protein turnover under normal physiological conditions.[3][4] However, its dysregulation and extracellular secretion are hallmarks of several diseases.[1][3] CTSB's contribution to degrading components of the extracellular matrix facilitates cancer cell invasion and metastasis.[1][5] Furthermore, it is implicated in the pathological processing of amyloid precursor protein in Alzheimer's disease.[1][6]
The active site of Cathepsin B contains a catalytic triad (Cys, His, Asn) and is characterized by a unique structural feature known as the "occluding loop".[3][4] This loop confers both endopeptidase and exopeptidase (specifically, peptidyldipeptidase) activity, distinguishing it from other cathepsins and complicating the development of selective inhibitors.[5][7] The substrate specificity of CTSB is largely determined by interactions within its binding pockets, designated S3, S2, S1, S1', etc.[8] The S2 subsite, in particular, shows a preference for large hydrophobic residues, making it a primary determinant for substrate recognition and a key target for achieving inhibitor selectivity.[4][9]
Traditional active site mapping often utilizes libraries of natural amino acids.[10][11] While effective, this approach is limited to the 20 proteinogenic amino acids. The use of unnatural amino acids (UAAs) dramatically expands the chemical space available for probing enzyme active sites, allowing for the introduction of unique functionalities, steric properties, and metabolic stability.[12][13][14] D-amino acids, for instance, can confer resistance to proteolytic degradation, a desirable trait for therapeutic candidates.[13][15]
This guide proposes the use of 3,5-Dimethyl-D-Phenylalanine as a precision tool. The D-configuration enhances stability, while the two methyl groups, positioned meta to the peptide backbone linkage, act as defined steric probes. By evaluating how these methyl groups affect binding affinity, researchers can deduce the precise spatial and hydrophobic landscape of the S2 pocket.
Principle of the Method
The core principle is to synthesize a peptide-based inhibitor where the P2 residue is 3,5-diMe-D-Phe. This probe is then used in a competitive binding assay against a known fluorogenic substrate of Cathepsin B. The ability of the 3,5-diMe-D-Phe-containing peptide to inhibit the cleavage of the fluorogenic substrate provides a quantitative measure of its binding affinity (IC50).
By comparing the IC50 value of this probe to that of analogous peptides containing D-Phenylalanine or other P2 residues, we can infer the impact of the 3,5-dimethyl substitution. A high affinity (low IC50) would suggest that the S2 pocket can favorably accommodate the steric bulk of the two methyl groups, indicating a relatively spacious and hydrophobic environment. Conversely, a significantly lower affinity would imply a steric clash, providing an upper limit on the dimensions of the S2 subsite.
Caption: Conceptual workflow for competitive inhibition assay.
Materials and Reagents
| Reagent/Material | Suggested Supplier | Notes |
| Human Recombinant Cathepsin B | Sigma-Aldrich, R&D Systems | Store at -80°C as per datasheet. |
| 3,5-Dimethyl-D-Phenylalanine | Custom Synthesis/Specialty Supplier | Verify purity by NMR and MS. |
| Standard Peptide Synthesis Reagents | Various | E.g., Fmoc-protected amino acids, HBTU, DIPEA. |
| Cathepsin B Fluorogenic Substrate | Sigma-Aldrich, MedChemExpress | Z-Arg-Arg-AMC (Cat. No. C5429) or Z-Leu-Arg-AMC.[16] |
| E-64 (Control Inhibitor) | Sigma-Aldrich | Potent, irreversible cysteine protease inhibitor.[17] |
| Dithiothreitol (DTT) | Thermo Fisher Scientific | For activation of cysteine protease. |
| MES Hydrate (Buffer Component) | Sigma-Aldrich | |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving substrate and inhibitors. |
| Black, flat-bottom 96-well plates | Corning, Greiner | Low-fluorescence plates are essential. |
| Fluorescence Microplate Reader | Molecular Devices, BioTek | Capable of kinetic reads with Ex/Em wavelengths for AMC. |
| Standard laboratory equipment | N/A | Pipettes, tubes, vortexer, etc. |
Experimental Protocols
Protocol 1: Synthesis of Ac-Phe(3,5-diMe-D)-Arg-AMC Probe
This protocol outlines a conceptual solid-phase peptide synthesis (SPPS) for a simple tripeptide probe. The specific warhead or leaving group can be modified based on the desired mechanism of action (e.g., reversible vs. irreversible inhibitor).
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF).
-
First Amino Acid Coupling: Remove the Fmoc protecting group using 20% piperidine in DMF. Couple Fmoc-Arg(Pbf)-OH using a suitable coupling agent like HBTU and a base like DIPEA.
-
Second Amino Acid Coupling: Repeat the Fmoc deprotection step. Couple the custom Fmoc-3,5-Dimethyl-D-Phe-OH .
-
N-terminal Capping: After the final deprotection, cap the N-terminus by acetylation using acetic anhydride.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Preparation of Reagents and Enzyme
Causality: Cathepsin B is a cysteine protease, and the active site cysteine residue (Cys108) must be in a reduced state to be catalytically active.[3] Dithiothreitol (DTT) is a reducing agent used to ensure the enzyme is in its active form. Assays are typically run at a slightly acidic pH (e.g., pH 5.0-6.0) to mimic the lysosomal environment where CTSB is naturally active.[16]
-
Assay Buffer: Prepare a buffer of 25 mM MES, pH 5.0.[16]
-
Activation Buffer: Just before use, create the Activation Buffer by adding DTT to the Assay Buffer to a final concentration of 5 mM.[16]
-
Enzyme Activation: Thaw the stock vial of Cathepsin B on ice. Dilute the enzyme to an intermediate concentration (e.g., 10 µg/mL) in Activation Buffer . Incubate at room temperature for 15 minutes to ensure full activation.[16]
-
Working Enzyme Solution: After activation, dilute the enzyme further to the final working concentration (e.g., 0.2-0.4 ng/µL) in Assay Buffer . Keep this solution on ice.[16]
-
Substrate Solution: Prepare a stock solution of the fluorogenic substrate (e.g., Z-Arg-Arg-AMC) in DMSO. Dilute this stock to the final working concentration (e.g., 20 µM) in Assay Buffer . Protect this solution from light.[16]
-
Inhibitor/Probe Solutions: Prepare a 10 mM stock of the synthesized 3,5-diMe-D-Phe probe and the control inhibitor (E-64) in 100% DMSO. Create a series of dilutions in Assay Buffer for the IC50 curve.
Protocol 3: Cathepsin B Inhibition Assay (IC50 Determination)
-
Plate Setup: In a black 96-well plate, set up the following conditions in duplicate or triplicate:
-
Negative Control (No Enzyme): 50 µL Assay Buffer.
-
Positive Control (100% Activity): 40 µL Assay Buffer + 10 µL DMSO vehicle.
-
Test Wells: 40 µL of each inhibitor dilution + 10 µL of the corresponding vehicle.
-
-
Add Enzyme: Add 50 µL of the working Cathepsin B enzyme solution to the Positive Control and Test Wells. Do not add enzyme to the Negative Control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the working substrate solution to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence in kinetic mode for at least 15-30 minutes, with readings every 60 seconds. Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm for AMC-based substrates.[16]
Caption: Step-by-step workflow for the inhibition assay.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_positive_control - V_no_enzyme))
-
Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Example Data Table:
| Inhibitor | P2 Residue | Hypothetical IC50 (nM) | Interpretation |
| Control 1 | D-Phe | 150 | Baseline affinity for a D-phenylalanine at P2. |
| Probe | 3,5-diMe-D-Phe | 85 | Higher Affinity: The S2 pocket favorably accommodates the methyl groups, suggesting a large, hydrophobic space. |
| Control 2 | D-Val | 850 | Lower affinity, as expected for a smaller hydrophobic residue. |
| Probe (Alt. Result) | 3,5-diMe-D-Phe | >10,000 | Lower Affinity: The methyl groups cause a steric clash, indicating the S2 pocket is too constrained to fit this substitution. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low/No Enzyme Activity | Inactive enzyme (oxidized cysteine). | Ensure fresh Activation Buffer with DTT is used. Check enzyme storage conditions. |
| Incorrect buffer pH. | Verify the pH of the Assay Buffer. | |
| High Background Fluorescence | Autohydrolysis of substrate. | Prepare substrate solution fresh. Store protected from light. |
| Contaminated buffer or plates. | Use fresh, high-purity reagents and designated low-fluorescence plates. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and be consistent with technique. |
| Inhibitor precipitation. | Ensure the final DMSO concentration is low (<1-2%) and consistent across all wells. |
Conclusion
The strategic use of 3,5-Dimethyl-D-Phenylalanine offers a sophisticated method to probe the steric and hydrophobic characteristics of the Cathepsin B S2 subsite. This UAA acts as a "molecular ruler," providing high-resolution data that cannot be obtained with natural amino acids alone. The insights gained from this methodology can directly inform the rational design of next-generation Cathepsin B inhibitors with enhanced potency and selectivity, providing valuable tools for both basic research and therapeutic development.
References
- Patsnap Synapse. (2024, June 21). What are CTSB inhibitors and how do they work?
- Santa Cruz Biotechnology.
- Sigma-Aldrich.
- ResearchGate. (2025, September 15).
- Maluch, I., Czarna, J., & Drag, M. (2019). Applications of Unnatural Amino Acids in Protease Probes. Chem Asian J, 14(23), 4103-4113.
- Karim, R. (2024).
- Schmitz, J., et al. (2018). Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors. Bioorganic & Medicinal Chemistry, 27(1).
- CTSB (cathepsin B).
- Pompea, C., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function.
- Luttgeharm, S., et al. (2024). Plant cathepsin B, a versatile protease. Frontiers in Plant Science.
- Cathepsin B: Basis Sequence: Mouse.
- BPS Bioscience. Cathepsin B Inhibitor Screening Assay Kit.
- Turk, B., Turk, D., & Turk, V. (2000). Inhibitors of cathepsin B. Biol Chem, 381(9-10), 831-40.
- Calbiochem. InnoZyme™ Cathepsin B Activity Assay Kit, Fluorogenic.
- Gocheva, V., & Joyce, J. A. (2014). Cathepsin B Inhibitors for Targeted Cancer Therapy. J Med Chem.
- Turk, D., et al. (1996). Crystal structure of cathepsin B inhibited with CA030 at 2.0-A resolution: A basis for the design of specific epoxysuccinyl inhibitors. Biochemistry, 35(12), 3849-55.
- Ali, F., et al. (2021).
- Helmholtz-Zentrum Dresden-Rossendorf. (2018, October 16).
- ResearchGate. (2023, September 13). Non-Canonical Amino Acids in Analyses of Protease Structure and Function.
- Sharma, B., & Singh, S. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(62), 39343-39363.
- Schmitz, J., et al. (2019). Cathepsin B: Active Site Mapping With Peptidic Substrates and Inhibitors. Bioorg Med Chem, 27(1), 1-15.
- Li, Y., & Dalby, P. A. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports, 42(8).
- Vertex AI Search. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- von Krüchten, L. G., et al. (2026, February 19).
- Bezsudnova, Y., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
- ACS Publications. (2025, January 23). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. Journal of Medicinal Chemistry.
- Choe, Y., et al. (2006). Substrate Profiling of Cysteine Proteases Using a Combinatorial Peptide Library Identifies Functionally Unique Specificities. Journal of Biological Chemistry, 281(18), 12824-12832.
- Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorg Med Chem Lett, 28(8), 1405-1411.
- MDPI. (2025, September 3).
- Horx, P., & Geyer, A. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(35), 11849-11856.
- Nishina, K., et al. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Chemistry, 3(1), 185-194.
- ChemicalBook. (2024, November 25). How to synthesize D-Phenylalanine.
- PLOS. (2022, March 30).
- Semantic Scholar.
Sources
- 1. What are CTSB inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Plant cathepsin B, a versatile protease [frontiersin.org]
- 8. hzdr.de [hzdr.de]
- 9. renyi.hu [renyi.hu]
- 10. researchgate.net [researchgate.net]
- 11. Cathepsin B: Active site mapping with peptidic substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of Unnatural Amino Acids in Protease Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cathepsin B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
Fmoc deprotection kinetics of 3,5-dimethyl-D-phenylalanine residues
Executive Summary
The incorporation of 3,5-dimethyl-D-phenylalanine (D-3,5-Me2-Phe) into peptide backbones is a critical strategy for enhancing metabolic stability and receptor selectivity in GLP-1 analogs and antimicrobial peptides. However, this residue presents a dual challenge during Solid Phase Peptide Synthesis (SPPS):
-
Steric Bulk: The methyl groups at the meta positions of the phenyl ring create a hydrophobic shield.
-
Conformational Aggregation: The D-configuration, combined with high hydrophobicity, often induces premature
-sheet formation or "folding-in," rendering the N-terminal Fmoc group inaccessible to standard deprotection reagents.
This guide details a self-validating kinetic protocol to ensure complete Fmoc removal for this specific residue, preventing common deletion sequences (
The Challenge: Sterics vs. Aggregation
Standard Fmoc deprotection protocols (20% Piperidine in DMF, 5–10 mins) rely on the assumption that the N-terminus is solvated and accessible. For D-3,5-Me2-Phe, this assumption often fails.
-
The Kinetic Bottleneck: The rate-limiting step in Fmoc removal is the abstraction of the acidic proton at the fluorenyl-9-position. While the 3,5-dimethyl group is distal to the Fmoc, it increases the local hydrophobicity, driving the peptide chain to collapse onto the resin matrix (aggregation).
-
The Consequence: The apparent kinetic rate constant (
) drops significantly, not because the chemical reactivity is lower, but because the effective concentration of accessible Fmoc sites is reduced.
Mechanistic Insight
The deprotection follows an E1cB mechanism (Elimination Unimolecular conjugate Base). Understanding this allows us to modulate the reaction using stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) when piperidine fails.
Figure 1: Mechanism of Base-Catalyzed Fmoc Deprotection
The following diagram illustrates the pathway and the critical role of the scavenger (Piperidine/Piperazine) in trapping the reactive Dibenzofulvene (DBF) intermediate.
Caption: The E1cB pathway. Note that DBU accelerates the first step (Proton Abstraction) but cannot perform the scavenging step (DBF to Adduct), necessitating a co-base cocktail.
Experimental Protocol: Self-Validating Kinetics
To ensure complete deprotection of D-3,5-Me2-Phe, we utilize a Real-Time UV Monitoring workflow. This method is superior to fixed-time protocols because it adapts to the specific aggregation state of your sequence.
Reagents Preparation
-
Solution A (Standard): 20% (v/v) Piperidine in DMF.[1][2][3]
-
Solution B (Accelerated - "The Power Mix"): 2% (v/v) DBU + 5% (v/v) Piperazine in DMF.[2][4]
-
Why DBU? DBU is a stronger base (
) than piperidine ( ), significantly lowering the activation energy for proton abstraction in sterically crowded environments. -
Why Piperazine? It acts as the scavenger for dibenzofulvene.
-
Step-by-Step Workflow
-
Resin Swelling (Critical):
-
Swell resin in DMF for 30 minutes at 25°C.
-
Note: For D-3,5-Me2-Phe, consider using NMP (N-Methyl-2-pyrrolidone) if the sequence is >15 residues, as it disrupts aggregation better than DMF.
-
-
Initial Deprotection (The Kinetic Burst):
-
Add Solution B (3 mL per gram of resin).
-
Agitate for 30 seconds .
-
Drain and collect the filtrate (Fraction 1).
-
-
Secondary Deprotection (The Diffusion Phase):
-
Add fresh Solution B .
-
Agitate for 5 minutes .
-
Drain and collect filtrate (Fraction 2).
-
-
UV-Vis Analysis (The Validation):
-
Measure Absorbance of combined fractions at 301 nm .
-
Compare against the theoretical maximum (based on resin loading).
-
Calculation:
(Where 7800 is the extinction coefficient of the DBF-piperazine adduct).
-
-
Decision Gate:
-
If recovery is <95% of theoretical: Repeat Step 3 with extended time (10 mins) or elevate temperature to 50°C.
-
Data Analysis & Expected Kinetics
The following table summarizes the kinetic difference between standard and optimized protocols for hindered residues like D-3,5-Me2-Phe.
| Parameter | Standard Protocol (20% Piperidine) | Optimized Protocol (2% DBU / 5% Piperazine) |
| Base Strength ( | ~11.1 | ~12 (DBU) |
| 2–5 minutes | < 20 seconds | |
| Scavenging Efficiency | High | High (via Piperazine) |
| Risk of Aspartimide | Moderate | High (Must add 0.1M HOBt if Asp is present) |
| Completion Time | 20–30 minutes | 5–8 minutes |
Critical Insight: The half-life (
) of Fmoc removal for hindered residues drops by an order of magnitude when switching from Piperidine to DBU. This is essential for D-3,5-Me2-Phe to prevent the resin-bound peptide from re-aggregating during a long deprotection cycle.
Troubleshooting & Optimization Logic
Use this decision tree to adapt the protocol if "Difficult Sequence" behavior is observed (e.g., shrinking resin volume, slow UV plateau).
Caption: Optimization logic for stubborn Fmoc groups. Thermal assistance (50°C) is particularly effective for D-amino acids that induce turn structures.
References
-
BenchChem. (2025).[1][5] Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis. Retrieved from
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[4][6][7] RSC Advances, 5, 104417–104425.[7] Retrieved from
-
Wade, J.D., et al. (1991). Base-induced side reactions in Fmoc-solid phase peptide synthesis. Peptide Research, 4, 194.[8] (Foundational text on DBU kinetics).
-
Aapptec. (2025). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from
-
Luna, O., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
Synthesis of 3,5-dimethyl-D-phenylalanine from 3,5-dimethylcinnamic acid
Executive Summary
The synthesis of unnatural D-amino acids, particularly sterically demanding derivatives like 3,5-dimethyl-D-phenylalanine , is a critical workflow in the development of peptide therapeutics (e.g., GLP-1 agonists) and peptidomimetics. While L-isomers are readily available via fermentation, D-isomers require rigorous asymmetric chemical synthesis to achieve high enantiomeric excess (
This guide addresses the specific challenge of synthesizing the target from 3,5-dimethylcinnamic acid . Note that while the industrial standard (Erlenmeyer-Plöchl) typically begins with an aldehyde, this protocol includes the necessary "bridge" chemistry to convert the specified cinnamic acid starting material into the reactive enamide precursor required for asymmetric hydrogenation.
Selected Route: Weinreb Amide Reduction
Strategic Pathway Analysis
To synthesize the D-enantiomer with high fidelity, we must establish a chiral environment during the formation of the
Retrosynthetic Logic
-
Target: 3,5-Dimethyl-D-Phenylalanine.
-
Precursor: (Z)-
-Acetamido-3,5-dimethylcinnamic acid (The "Enamide"). -
Intermediate: 3,5-Dimethylbenzaldehyde (Required for Enamide formation).
-
Starting Material: 3,5-Dimethylcinnamic acid.
Why this route?
-
Enantiocontrol: Rhodium-catalyzed hydrogenation with chiral phosphine ligands (e.g., DuPhos, DIPAMP) is the gold standard, offering
values often >99.5%. -
Atom Economy: Unlike classical resolution (which discards 50% of the product), this route converts the entire substrate to the D-isomer.
Pathway Visualization
Caption: Logical flow from Cinnamic Acid feedstock to Target via the critical Enamide intermediate.
Detailed Experimental Protocols
Phase 1: Feedstock Conversion (Acid Aldehyde)
Rationale: The Erlenmeyer synthesis requires an aldehyde. We convert the acid via the Weinreb amide to prevent over-reduction to the alcohol.
Step 1.1: Formation of Weinreb Amide
-
Reagents: 3,5-Dimethylcinnamic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.1 eq), N,O-Dimethylhydroxylamine HCl (1.1 eq), DCM (Solvent).
-
Procedure:
-
Dissolve acid in dry DCM under
. -
Add CDI portion-wise at
. Stir 1h at RT (evolution of ). -
Add N,O-Dimethylhydroxylamine HCl. Stir overnight.
-
Workup: Wash with 1N HCl, sat.
, brine. Dry ( ) and concentrate.
-
Step 1.2: Reduction to Aldehyde Note: This step cleaves the amide to the aldehyde without reducing the alkene, although subsequent steps will reform the alkene structure anyway. Alternatively, one can ozonize the alkene to the benzaldehyde directly if the side chain carbon count is not critical, but here we preserve the carbon count until the Erlenmeyer step resets it. Correction: The Erlenmeyer synthesis uses 3,5-dimethylbenzaldehyde (C9) + Glycine (C2) to make the Cinnamic skeleton (C11). Our starting material is 3,5-dimethylcinnamic acid (C11). Critical Decision: To use the Erlenmeyer method, we must actually cleave the cinnamic acid back to the benzaldehyde, or use a method that retains the skeleton. Revised Protocol: The most efficient path "from 3,5-dimethylcinnamic acid" to the enamide is actually difficult to do directly. The standard industrial protocol is to cleave the alkene to the aldehyde (via Ozonolysis or Lemieux-Johnson) and then rebuild it with the nitrogen incorporated via Erlenmeyer. Alternative: Lemieux-Johnson Oxidation (Cleavage of alkene).
Protocol for Oxidative Cleavage (Cinnamic Acid
-
Reagents: 3,5-Dimethylcinnamic acid,
(cat.), , THF/Water. -
Action: This yields 3,5-dimethylbenzaldehyde .[1]
-
Purification: Silica gel chromatography or distillation.
Phase 2: The Erlenmeyer-Plöchl Azlactone Synthesis
Rationale: This builds the dehydroamino acid skeleton necessary for hydrogenation.
Step 2.1: Azlactone Formation
-
Reagents:
-
3,5-Dimethylbenzaldehyde (from Phase 1).
-
N-Acetylglycine (1.0 eq).
-
Sodium Acetate (anhydrous, 1.0 eq).
-
Acetic Anhydride (3.0 eq).
-
-
Procedure:
-
Combine reagents in a round-bottom flask.
-
Heat to
for 2–4 hours. The mixture will liquefy and turn yellow/orange. -
Cool to RT. Add cold ethanol/water to precipitate the azlactone.
-
Filter and wash with cold ethanol.
-
Yield Target: >70%.
-
Step 2.2: Hydrolysis to Enamide
-
Reagents: Azlactone, Acetone/Water (1:1), reflux.
-
Procedure:
-
Suspend azlactone in Acetone/Water.
-
Reflux for 4 hours. Ring opening occurs.
-
Concentrate to remove acetone. Acidify to pH 2.
-
Collect the precipitate: (Z)-
-acetamido-3,5-dimethylcinnamic acid . -
QC Point: Verify (Z)-geometry via NMR (olefinic proton typically
7.2–7.5 ppm).
-
Phase 3: Asymmetric Hydrogenation (The Core Technology)
Rationale: This step installs the chirality. Using a Rh(I) catalyst with a chiral phosphine ligand.
Critical Reagent Selection: To obtain D-Phenylalanine (R-isomer) , you must use the ligand enantiomer that induces (R)-selectivity.
-
Ligand: (S,S)-DIPAMP or (R,R)-Me-DuPhos . (Note: Knowles' synthesis of L-DOPA used (R,R)-DIPAMP. Thus, (S,S) yields D-amino acids).
-
Precursor:
or .
Protocol:
-
Catalyst Preparation (In Glovebox):
-
Dissolve
and (S,S)-DIPAMP (1.1 eq relative to Rh) in degassed MeOH. Stir 15 min to form orange active catalyst.
-
-
Hydrogenation:
-
Substrate: (Z)-
-acetamido-3,5-dimethylcinnamic acid (1.0 M in MeOH). -
S/C Ratio: 1000:1 to 2000:1 (Substrate/Catalyst).
-
Conditions: Transfer solution to autoclave. Pressurize to 3–5 bar
. Stir at RT for 2–4 hours. -
Monitoring: Monitor
uptake or check aliquot by HPLC.
-
-
Workup:
Step 3.1: Deprotection (Optional, if free amino acid is required)
-
Reagents: 1M HCl or Enzymatic (Acylase I - Aspergillus melleus, though Acylase is often L-specific, so chemical hydrolysis is safer for D-isomers).
-
Chemical Hydrolysis: Reflux in 2N HCl for 2 hours. Neutralize to isoelectric point to crystallize 3,5-dimethyl-D-phenylalanine .
Analytical Controls & Data
Key Specification Table
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity (HPLC) | C18 Column, ACN/Water + 0.1% TFA | |
| Enantiomeric Excess ( | Chiral HPLC (e.g., Crownpak CR(+) or Chiralpak ZWIX) | |
| Specific Rotation | Positive (Value TBD based on conc.)[4][5] | Polarimetry (c=1, H2O) |
| Residual Metal (Rh) | ICP-MS |
Troubleshooting Guide
-
Low
: Check pressure (too high can sometimes lower selectivity in specific mechanisms) and solvent purity (oxygen kills the catalyst). Ensure the starting alkene is pure (Z)-isomer; (E)-isomers hydrogenate poorly or with lower selectivity. -
Stalled Reaction: Catalyst poisoning. Ensure rigorous degassing of MeOH. S/C ratio might be too high for the purity of the substrate.
References
-
Knowles, W. S. (1983). "Asymmetric hydrogenation."[6][7][8] Accounts of Chemical Research, 16(3), 106-112. Link
-
Burk, M. J. , et al. (1993). "Preparation of N-acetyl-mono- and -bis(dehydroamino acid) derivatives." Journal of Organic Chemistry, 58(12), 3245-3251. Link
-
Sigma-Aldrich. "Synthesis of Alpha-Acetamidocinnamic Acid Derivatives." Technical Bulletin. Link
- Tao, B., & Zhang, S. (2011). "Industrial Synthesis of D-Amino Acids." Chemical Reviews, 111(11), 6947-6983. (General reference for D-amino acid methodologies).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. sciforum.net [sciforum.net]
- 3. Enzymatic polymerization of enantiomeric L−3,4-dihydroxyphenylalanine into films with enhanced rigidity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]
- 5. How to synthesize D-Phenylalanine_Chemicalbook [chemicalbook.com]
- 6. α-乙酰氨基肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ias.ac.in [ias.ac.in]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization in 3,5-Dimethyl-D-Phe Coupling
Executive Summary
Coupling 3,5-Dimethyl-D-Phenylalanine (3,5-Me₂-D-Phe) presents a unique intersection of steric and electronic challenges. While the electron-donating methyl groups at the meta positions theoretically reduce the acidity of the
The Danger Zone: The extended activation time required to overcome this steric barrier increases the window for oxazolone formation , the primary pathway for racemization in activated amino acids.
This guide provides a self-validating workflow to couple 3,5-Me₂-D-Phe with >99% optical purity, prioritizing the DIC/Oxyma Pure and COMU/Collidine systems over traditional HATU/DIEA protocols.
Part 1: The Mechanistic Challenge
To prevent racemization, we must outpace it. The competition is between the desired aminolysis (peptide bond formation) and the intramolecular cyclization to the oxazolone.
Visualizing the Pathway
Caption: The kinetic race: We must maximize k_couple (green) while minimizing k_cyc (red) by selecting reagents that stabilize the active ester without abstracting the
Part 2: Reagent Selection & Causality
FAQ 1: Why shouldn't I use HATU/DIEA? It’s my standard high-efficiency reagent.
Answer: HATU is indeed powerful, but its high reactivity can be detrimental here.
-
Basicity: HATU protocols typically require DIEA (Diisopropylethylamine). Although DIEA is a tertiary amine, it is basic enough to abstract the
-proton of the activated 3,5-Me₂-D-Phe, especially if the coupling is slow due to steric hindrance. -
Guanidinylation: If the amine component is hindered (slow to react), the N-terminus can react with the uronium moiety of HATU, permanently capping the chain.
Recommendation: Switch to COMU or DIC/Oxyma .
FAQ 2: Which base is safest for this coupling?
Answer: 2,4,6-Trimethylpyridine (TMP / sym-Collidine) .
-
The Logic: Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5) and is highly sterically hindered. It is sufficient to neutralize the generated acid but kinetically poor at accessing the shielded
-proton of the amino acid, significantly reducing the rate of racemization via the enolization pathway [1].
Comparative Reagent Table
| System | Activation Power | Racemization Risk | Recommended For |
| DIC / Oxyma Pure | High | Lowest | Primary Choice. Neutral pH activation; minimal risk of |
| COMU / Collidine | Very High | Low | Secondary Choice. Use if DIC/Oxyma fails to drive the reaction to completion. |
| HATU / DIEA | Very High | High | Avoid for 3,5-Me₂-D-Phe unless strictly controlled (low temp, minimal base). |
| HBTU / HOBt | Moderate | Moderate | Obsolete. Oxyma outperforms HOBt in both safety and efficacy.[1][2][3] |
Part 3: Experimental Protocols
Protocol A: The "Safe" Standard (DIC/Oxyma)
Best for solid-phase peptide synthesis (SPPS) and general solution coupling.
Reagents:
-
Amino Acid: Fmoc-3,5-Dimethyl-D-Phe-OH (3.0 eq)
-
Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)[4]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)
-
Solvent: DMF or NMP (N-methylpyrrolidone)[5]
Step-by-Step:
-
Dissolution: Dissolve the amino acid and Oxyma Pure in minimal DMF.
-
Pre-activation (Critical): Add DIC. Let the mixture stand for 2–3 minutes only.
-
Why? This allows the formation of the active Oxyma ester. Extending this time >5 mins increases oxazolone risk.
-
-
Addition: Add the pre-activated mixture to the resin/amine component.[6]
-
Reaction: Agitate at room temperature for 60–120 minutes.
-
Note: Do not heat this reaction. Microwave heating >50°C significantly spikes racemization for D-amino acids [3].
-
Protocol B: The "Power" Coupling (COMU/Collidine)
Use this if Protocol A yields <80% conversion due to extreme steric hindrance.
Reagents:
-
Amino Acid: Fmoc-3,5-Dimethyl-D-Phe-OH (3.0 eq)
-
Reagent: COMU (3.0 eq)
-
Base: sym-Collidine (3.0 eq)
Step-by-Step:
-
Chill: Cool the amino acid and COMU solution to 0°C.
-
Base Addition: Add Collidine.
-
Immediate Transfer: Immediately add the mixture to the resin/amine.
-
Gradual Warming: Allow the reaction to warm to room temperature naturally over 1 hour.
-
Why? Starting cold suppresses the initial spike in oxazolone formation while the concentration of activated species is highest.
-
Part 4: Troubleshooting & Analysis
FAQ 3: How do I confirm if racemization occurred?
Answer: You cannot rely on standard reverse-phase HPLC (RP-HPLC) alone, as the D and L diastereomers often co-elute.
-
Method 1: CATA (Chirality Assisted Trend Analysis). Synthesize the diastereomeric probe (e.g., couple your D-isomer to an L-amino acid like L-Ala or L-Pro). The resulting D-L and L-L dipeptides usually have distinct retention times.
-
Method 2: Marfey’s Method. Hydrolyze a small sample of the peptide, derivatize with FDAA (Marfey’s reagent), and analyze by LC-MS. This will explicitly quantify the %D vs %L content.
FAQ 4: I have low yield, but I'm afraid to heat the reaction. What can I do?
Answer: Change the solvent, not the temperature.
-
Switch to NMP: N-methylpyrrolidone (NMP) solvates peptide chains better than DMF, reducing aggregation which often mimics steric hindrance.[5]
-
Double Coupling: Perform the coupling twice using Protocol A (2 x 1 hour) rather than one long reaction (1 x 12 hours). Fresh reagents maintain high kinetic pressure for aminolysis without exposing the activated species to base for prolonged periods.
References
-
Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine) system for the minimization of racemization during the coupling of histidine and cysteine derivatives." Journal of Organic Chemistry. Link
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link
-
Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.org [mdpi.org]
- 9. peptide.com [peptide.com]
Technical Support Center: Strategies for Peptide Ligation with 3,5-Dimethyl-D-Phe
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with peptide ligation, specifically when incorporating sterically demanding residues like 3,5-Dimethyl-D-Phenylalanine (3,5-Me₂-D-Phe). The bulky nature of this unnatural amino acid can significantly impede standard ligation protocols, leading to low yields and incomplete reactions. This document provides in-depth troubleshooting advice, validated protocols, and a discussion of the underlying chemical principles to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is 3,5-Dimethyl-D-Phe a particularly challenging residue for peptide ligation?
Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of atoms or groups near the reaction center. In peptide synthesis, the side chains of amino acids can physically block the approach of reagents needed to form a peptide bond.[1] The 3,5-Dimethyl-D-Phe residue is exceptionally challenging due to the two methyl groups on the phenyl ring. These groups create a significant steric shield around the alpha-carbon and the carboxyl group, making it difficult for the nucleophilic amine of the incoming amino acid to attack the activated carboxyl group, thereby hindering peptide bond formation.[2][3]
Q2: My ligation yield is extremely low when trying to couple 3,5-Dimethyl-D-Phe. What are the most common causes?
Low yields in sterically hindered couplings are a common issue. The primary causes can be broken down into a few key areas:
-
Ineffective Coupling Reagent: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often not reactive enough to overcome the high activation energy barrier imposed by the steric bulk.[1][4]
-
Suboptimal Reaction Conditions: Insufficient reaction time, low temperature, or inadequate solvent choice can fail to provide the necessary energy and environment for the slow coupling reaction to proceed to completion.[4][5]
-
Peptide Aggregation: The growing peptide chain, especially with hydrophobic residues, can aggregate on the solid support, blocking reactive sites and preventing further coupling.[6]
-
Poor Nucleophilicity of the Amine Component: If the amino acid being coupled to the 3,5-Me₂-D-Phe is also hindered (e.g., another α,α-disubstituted amino acid), the problem is compounded.[2]
Q3: Which peptide ligation strategies are most suitable for incorporating sterically hindered residues like 3,5-Dimethyl-D-Phe?
For difficult sequences, moving beyond standard solid-phase peptide synthesis (SPPS) coupling and considering fragment condensation strategies can be highly effective. The most powerful and widely used method for this is Native Chemical Ligation (NCL) .[7][8]
NCL involves the reaction of two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine.[9] The reaction is highly chemoselective, forming a native peptide bond at the ligation site.[7][10] This approach is advantageous because the ligation occurs in solution, which can help mitigate on-resin aggregation issues, and the mechanism is not as susceptible to steric hindrance as traditional carbodiimide-mediated couplings.[11][12] While NCL requires a cysteine at the ligation junction, subsequent desulfurization can convert the cysteine to a more common alanine residue, expanding its utility.[7][9]
Q4: What are the most effective modern coupling reagents for overcoming severe steric hindrance during SPPS?
To drive sterically hindered couplings to completion, highly potent activating reagents are necessary. The most recommended classes are uronium/aminium salts and phosphonium salts.[13]
-
Uronium/Aminium Reagents: Compounds like HATU , HCTU , and COMU are considered the gold standard for difficult couplings.[4] HATU, which forms a highly reactive OAt-active ester, is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[14]
-
Phosphonium Reagents: PyBOP and PyAOP are also excellent choices, known for their high reactivity.[15] PyBrOP is an even more reactive phosphonium salt that can be employed for the most stubborn couplings.[15][16]
-
Oxyma-Based Reagents: COMU and PyOxim utilize the OxymaPure® leaving group. They offer reactivity that is often superior to HOBt-based reagents (like HBTU) and comparable to HOAt-based reagents, but with an improved safety profile as they are not derived from potentially explosive triazoles.[14]
Q5: Beyond choosing a powerful coupling reagent, how can I optimize my reaction conditions to improve ligation efficiency?
Optimizing reaction conditions is a critical and complementary strategy.
-
Elevated Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary energy to overcome the steric barrier.[4] Microwave-assisted peptide synthesis is particularly effective for accelerating difficult couplings.[4][6]
-
Extended Reaction Time & Double Coupling: For slow reactions, extending the coupling time to several hours or even overnight can significantly improve yields.[4] If monitoring indicates an incomplete reaction, performing a "double coupling" (draining the reagents and repeating the coupling step with a fresh solution) is a standard and effective practice.[1]
-
Solvent Choice: While DMF is standard, using N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts can help disrupt peptide aggregation and improve reaction efficiency.[1][6]
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent for 1-2 minutes before adding it to the resin-bound amine can enhance the reaction rate.[1][4]
Q6: Are there alternative, non-standard ligation methods I should consider for these "impossible" couplings?
Yes, when conventional methods fail, several advanced strategies can be employed:
-
α-Ketoacid-Hydroxylamine (KAHA) Ligation: This method allows for the chemoselective coupling of unprotected peptide segments without requiring a cysteine residue at the ligation site.[17] It is effective for coupling hindered amino acids.[17]
-
Enzymatic Ligation: Enzymes like Butelase 1 or engineered ligases such as Subtiligase offer excellent regio- and chemoselectivity under mild, aqueous conditions.[8][18] These methods can be highly effective but depend on the enzyme's substrate specificity.
-
Thioacid Capture Ligation: This is another orthogonal chemical ligation method that can be used in sequential strategies to build large proteins from multiple fragments.[19]
Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows and protocols to address specific challenges encountered during the ligation of 3,5-Dimethyl-D-Phe.
Troubleshooting Workflow: Low Ligation Yield
This flowchart provides a systematic approach to diagnosing and solving low-yield issues when coupling sterically hindered residues.
Caption: Troubleshooting workflow for sterically hindered couplings.
Data Summary: Comparison of Coupling Reagents for Difficult Couplings
The selection of a coupling reagent is paramount for success. This table summarizes the features of reagents commonly used for sterically hindered couplings.[4][14]
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Potential Issues |
| Uronium/Aminium | HATU, HCTU | Very High | Gold standard for difficult couplings; fast reaction rates.[4] | Guanidinylation of N-terminus if excess reagent is used. |
| Phosphonium | PyBOP, PyAOP | High | Highly effective, can be used in excess to drive slow reactions. | Higher cost, byproducts can be difficult to remove. |
| Oxyma-Based | COMU, PyOxim | Very High | Excellent reactivity, improved safety profile (non-explosive).[14] | Can be more expensive than HBTU/TBTU. |
| Carbodiimide | DCC, DIC | Low | Inexpensive, widely available. | Generally insufficient for hindered couplings; high risk of racemization.[1] |
Protocol 1: High-Efficiency On-Resin Coupling of 3,5-Me₂-D-Phe using HATU
This protocol details a robust method for coupling a sterically hindered amino acid onto a resin-bound peptide using HATU, a highly effective uronium salt.
Materials:
-
Peptide-resin with a free N-terminal amine (0.1 mmol scale)
-
Fmoc-3,5-Dimethyl-D-Phe-OH (0.5 mmol, 5 eq.)
-
HATU (0.5 mmol, 5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Reagent Preparation (Pre-activation): In a separate vial, dissolve Fmoc-3,5-Dimethyl-D-Phe-OH and HATU in a minimal volume of DMF. Add DIPEA to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.[4]
-
Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, consider raising the temperature to 40°C.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test (for primary amines) or an Isatin test (for secondary amines like proline) to check for reaction completion.[4] A negative test indicates a complete reaction.
-
Recoupling (if necessary): If the monitoring test is positive, drain the reaction vessel and repeat steps 4-6 (double coupling).
-
Final Washing: Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (5 times) to remove all excess reagents and byproducts. Proceed to the next deprotection step in your sequence.
Protocol 2: General Native Chemical Ligation (NCL) of a Hindered Fragment
This protocol outlines the fundamental steps for ligating a peptide fragment containing 3,5-Me₂-D-Phe via NCL. This assumes you have already synthesized two fragments: Peptide-A ending in a C-terminal thioester (e.g., -CO-S-CH₂CH₂-CO-NH-Et) and Peptide-B with an N-terminal cysteine.
Caption: Mechanism of Native Chemical Ligation (NCL).
Materials:
-
Lyophilized Peptide-A-thioester (1 eq.)
-
Lyophilized Peptide-B-Cys (1.1 eq.)
-
Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0-7.5
-
Thiol Catalyst: 4-mercaptophenylacetic acid (MPAA) (20-30 mM final concentration)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) (2-5 mM final concentration, to keep cysteine reduced)
Procedure:
-
Dissolution: Dissolve Peptide-A-thioester and Peptide-B-Cys in the ligation buffer. Ensure complete dissolution; sonication may be required.
-
Add Catalysts: Add TCEP and MPAA to the reaction mixture.
-
pH Adjustment: Check the pH of the reaction mixture and adjust to ~7.2 if necessary using 1 M NaOH or HCl.
-
Reaction: Allow the reaction to proceed at room temperature or 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours) and analyzing them by RP-HPLC and LC-MS. Ligation involving hindered residues may take 24-48 hours to reach completion.[20]
-
Quenching & Purification: Once the reaction is complete, acidify the mixture with trifluoroacetic acid (TFA) to a pH of 2-3 to stop the reaction. Purify the final ligated peptide product using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and high-resolution mass spectrometry.
References
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]
-
AmbioPharm. (n.d.). Optimizing Peptide Coupling: Key Techniques. AmbioPharm Inc. [Link]
-
Lelièvre, D., Terrier, V. P., Delmas, A. F., & Aucagne, V. (2016). Native Chemical Ligation Strategy to Overcome Side Reactions during Fmoc-Based Synthesis of C-Terminal Cysteine-Containing Peptides. Organic Letters, 18(5), 1124–1127. [Link]
-
Pial,T., et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 13496-13517. [Link]
-
Kalia, J., & Raines, R. T. (2008). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 62(11), 928-934. [Link]
-
Wang, P., et al. (2018). A new method of N to C sequential ligation using thioacid capture ligation and native chemical ligation. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2127), 20170200. [Link]
-
Aucagne, V., et al. (2016). Native Chemical Ligation Strategy to Overcome Side Reactions during Fmoc-Based Synthesis of C-Terminal Cysteine-Containing Peptides. Organic Letters. [Link]
-
AmbioPharm. (2022). Peptide Synthesis Strategies. AmbioPharm Inc. [Link]
-
Schmidt, M., et al. (2019). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Chemistry, 7, 785. [Link]
-
Johnson, E. C. B., & Kent, S. B. H. (2006). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science, Chapter 18, Unit 18.4. [Link]
-
Tetras. (n.d.). Improving Peptide Synthesis. Tetras. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Peptides. [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(11), 1499-1505. [Link]
-
Singh, J., et al. (2022). Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water. Journal of the American Chemical Society, 144(21), 9579–9591. [Link]
-
Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Thieme Group. [Link]
-
Taylor & Francis. (n.d.). Native Chemical Ligation – Knowledge and References. Taylor & Francis Online. [Link]
-
Wang, P., et al. (2023). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Native chemical ligation. Wikipedia. [Link]
-
Singh, J., et al. (2022). Prebiotic Catalytic Peptide Ligation Yields Proteinogenic Peptides by Intramolecular Amide Catalyzed Hydrolysis Facilitating Regioselective Lysine Ligation in Neutral Water. ResearchGate. [Link]
-
Handoko, et al. (2022). Small Molecule Catalyst for Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Pial, T., et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. ResearchGate. [Link]
-
Pial, T., et al. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]
-
Biosyntan GmbH. (n.d.). Native Chemical Ligation. Biosyntan. [Link]
-
Bitesize Bio. (2025). 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Bitesize Bio. [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTEC Peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. the-tetras.com [the-tetras.com]
- 6. peptide.com [peptide.com]
- 7. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 12. researchgate.net [researchgate.net]
- 13. jpt.com [jpt.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
- 20. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Hydrophobic Peptides Containing 3,5-Dimethyl-D-Phe
Welcome to the dedicated support center for the purification of synthetic peptides incorporating 3,5-dimethyl-D-phenylalanine. The unique hydrophobicity and steric bulk imparted by this unnatural amino acid present distinct challenges during reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides in-depth troubleshooting advice and frequently asked questions to empower researchers, scientists, and drug development professionals to overcome these obstacles and achieve high-purity peptide products.
Our approach is grounded in first principles of peptide chemistry and chromatography, ensuring that the provided solutions are not just empirical fixes but are based on a solid understanding of the underlying mechanisms.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the purification of peptides containing 3,5-dimethyl-D-Phe. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.
Issue 1: Poor Peak Shape and Broadening
Question: "My peptide containing 3,5-dimethyl-D-Phe is exhibiting significant peak broadening and tailing during RP-HPLC analysis. What is causing this and how can I improve the peak symmetry?"
Answer:
Poor peak shape with hydrophobic peptides, especially those with bulky, non-polar residues like 3,5-dimethyl-D-Phe, is often a multi-factorial issue. The primary causes are typically slow desorption kinetics from the stationary phase and peptide aggregation.
-
Causality: The 3,5-dimethyl-D-Phe residue dramatically increases the peptide's interaction with the C18 stationary phase. This strong hydrophobic interaction can lead to slow "on-off" rates, where the peptide molecules do not move in a tight band, resulting in a broadened peak. Furthermore, these peptides have a high propensity to aggregate in aqueous solutions, and these aggregates can behave differently chromatographically than the monomeric form, contributing to peak distortion.
-
Step-by-Step Protocol for Improvement:
-
Increase Column Temperature: Elevating the column temperature to 40-60 °C can significantly improve peak shape. The increased thermal energy enhances the kinetics of desorption and can disrupt peptide aggregates, leading to sharper peaks.
-
Optimize Mobile Phase Additives:
-
Ion-Pairing Agents: Ensure trifluoroacetic acid (TFA) is present at a concentration of 0.1% (v/v) in both mobile phase A (aqueous) and B (organic). TFA acts as an ion-pairing agent, masking residual silanol groups on the silica-based stationary phase and providing a counter-ion for basic residues, which can sharpen peaks.
-
Alternative Ion-Pairing Agents: For particularly stubborn peptides, consider using formic acid (FA) at 0.1%. While a weaker ion-pairing agent, it can sometimes offer different selectivity and improved peak shape.
-
-
Reduce Flow Rate: A lower flow rate increases the residence time of the peptide on the column, allowing for more complete equilibration between the mobile and stationary phases. This can lead to a more efficient separation and sharper peaks. Try reducing the flow rate by 25-50%.
-
Modify the Organic Mobile Phase: While acetonitrile is the standard organic solvent, for extremely hydrophobic peptides, switching to or adding n-propanol or isopropanol to the mobile phase can be beneficial. These more viscous solvents can alter the selectivity and sometimes improve peak shape for hydrophobic compounds.
-
Issue 2: Low Peptide Solubility and Sample Precipitation
Question: "I'm struggling with the solubility of my 3,5-dimethyl-D-Phe-containing peptide. It precipitates in my initial sample buffer before I can even inject it onto the HPLC. What solvents should I be using?"
Answer:
This is a very common and critical issue. The high hydrophobicity of these peptides means they are poorly soluble in purely aqueous solutions, leading to inaccurate quantification and potential damage to your HPLC system.
-
Causality: The aggregation of hydrophobic peptides is driven by the desire to minimize the unfavorable interaction of non-polar residues with water. The 3,5-dimethyl-D-Phe residue is a major contributor to this phenomenon. When the peptide concentration is high, or the solution is too aqueous, these peptides will self-associate and precipitate.
-
Step-by-Step Protocol for Solubilization:
-
Initial Solubilization: Begin by attempting to dissolve the peptide in a small amount of a water-miscible organic solvent.
-
Recommended Solvents: Acetonitrile, isopropanol, or dimethyl sulfoxide (DMSO) are excellent starting points.
-
-
Dilution Strategy: Once the peptide is dissolved in the organic solvent, slowly add your aqueous mobile phase A (e.g., water with 0.1% TFA) to the desired final concentration. Crucially, add the aqueous phase to the organic solvent, not the other way around. This maintains a higher organic concentration for a longer period, preventing immediate precipitation.
-
Consider Acidic or Basic Conditions (Sequence Dependent):
-
If the peptide sequence contains several basic residues (Lys, Arg), adding a small amount of acetic acid can aid in solubility.
-
Conversely, for acidic peptides (Asp, Glu), a small amount of ammonium hydroxide can be used.
-
-
Sample Injection Volume: Be mindful that injecting a large volume of a sample dissolved in a high concentration of organic solvent can lead to peak distortion. If a high organic concentration is required for solubility, keep the injection volume as small as possible.
-
Issue 3: Poor Recovery and Peptide Loss
Question: "My peptide recovery after purification is extremely low. I suspect it's irreversibly binding to the column or being lost elsewhere. How can I improve my recovery?"
Answer:
Low recovery of hydrophobic peptides is a frustrating problem, often stemming from irreversible adsorption onto the stationary phase or precipitation within the HPLC system.
-
Causality: The strong hydrophobic interactions that cause peak broadening can also lead to a fraction of the peptide binding so strongly to the C18 stationary phase that it does not elute under standard gradient conditions. Additionally, if the peptide precipitates when the organic concentration decreases during the gradient, it can be lost on the column frits or tubing.
-
Step-by-Step Protocol to Maximize Recovery:
-
Column Choice:
-
Pore Size: Use a wide-pore stationary phase (300 Å). The larger pores minimize secondary interactions between the peptide and the silica surface, which is particularly important for larger peptides.
-
Stationary Phase Chemistry: Consider a C4 or C8 stationary phase instead of C18. The shorter alkyl chains will have weaker hydrophobic interactions, which may be sufficient to retain the peptide while allowing for more efficient elution.
-
-
Gradient Optimization:
-
Shallow Gradient: Employ a very shallow gradient. A slow increase in the organic mobile phase concentration (e.g., 0.5% per minute) can improve resolution and recovery.
-
High Organic Elution: Ensure your gradient goes to a high final concentration of the organic mobile phase (e.g., 95-100%) and is held there for several column volumes to wash off any strongly bound peptide.
-
-
System Passivation: Before injecting your valuable sample, perform a blank injection with your sample solvent to passivate the system and identify any potential carryover issues.
-
Data Summary Table
| Parameter | Standard Condition | Recommended for Hydrophobic Peptides | Rationale |
| Column Temperature | Ambient (20-25 °C) | 40-60 °C | Improves desorption kinetics, reduces aggregation. |
| Mobile Phase B | Acetonitrile | Acetonitrile, n-Propanol, or Isopropanol | Alters selectivity for highly hydrophobic molecules. |
| Stationary Phase | C18, 100-120 Å | C8 or C4, 300 Å | Reduces strong hydrophobic interactions, prevents secondary interactions. |
| Gradient Slope | 1-2% / min | 0.5-1% / min | Improves resolution and prevents co-elution of impurities. |
Visual Workflow: Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting the purification of hydrophobic peptides containing 3,5-dimethyl-D-Phe.
Caption: Troubleshooting workflow for hydrophobic peptide purification.
Frequently Asked Questions (FAQs)
Q1: Can I use a C18 column for my 3,5-dimethyl-D-Phe peptide?
A1: Yes, a C18 column can be used, but it may not be optimal. If you experience issues like high backpressure, poor peak shape, or low recovery, a stationary phase with shorter alkyl chains like C8 or C4 is highly recommended. These will reduce the strength of the hydrophobic interactions, facilitating better chromatography.
Q2: What is the best way to store my purified hydrophobic peptide?
A2: Lyophilized (freeze-dried) powder is the most stable form for long-term storage, kept at -20 °C or -80 °C. For short-term storage in solution, use a solvent system in which the peptide is highly soluble, such as a high concentration of acetonitrile or DMSO, and store at -20 °C. Avoid repeated freeze-thaw cycles.
Q3: Why is trifluoroacetic acid (TFA) so important in the mobile phase?
A3: TFA serves two critical functions in peptide purification. First, it acts as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide, which minimizes ionic interactions with the silica backbone of the stationary phase. Second, the low pH it creates ensures that acidic residues like aspartic acid and glutamic acid are protonated, further reducing unwanted ionic interactions. Both effects lead to sharper peaks and more reproducible retention times.
Q4: How do I remove TFA from my final peptide product?
A4: TFA can be cytotoxic in some biological assays. To remove it, after lyophilization, the peptide can be re-dissolved in a small amount of water or a suitable buffer and then re-lyophilized. This process can be repeated several times. Alternatively, a salt exchange can be performed using a different buffer system, followed by lyophilization.
References
Resolving aggregation issues in peptides with dimethylphenylalanine
Welcome to the Peptide Engineering Support Hub .
I am Dr. Aris, Senior Application Scientist. You are likely here because your peptide containing Dimethylphenylalanine (DmPhe) —specifically the sterically hindered 2',6'-dimethyl or the hydrophobic 4'-dimethyl variant—is failing.
DmPhe introduces two distinct antagonistic forces into your workflow:
-
Extreme Steric Hindrance: The methyl groups on the phenyl ring (especially at the 2,6 positions) act as a shield, physically blocking the attacking amino group during coupling.
-
Aggressive Hydrophobicity: The aromatic core promotes strong
- stacking, driving rapid on-resin aggregation and insolubility during purification.
Below is your technical guide, structured to troubleshoot these specific failure modes.
Visual Troubleshooting Logic
Before proceeding, identify where your process is breaking down using this logic flow.
Caption: Decision matrix for isolating DmPhe-related peptide failures. Blue path: Synthesis; Yellow: Purification; Green: Formulation.
PART 1: SYNTHESIS PHASE (The Root Cause)
The Issue: You observe low coupling efficiency (deletion sequences) or the resin beads are physically clumping together. The Cause: 2,6-DmPhe is too bulky for standard DIC/HOBt activation. Furthermore, the hydrophobic aromatic ring drives "hydrophobic collapse" of the peptide chain on the resin.
Q1: My coupling yields are <50% for the residue after DmPhe. How do I force the reaction?
A: You must switch to high-efficiency aminium/uronium reagents and optimize the solvent environment.
Protocol: The "Power Couple" Method
-
Reagent Switch: Abandon DIC/HOBt. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole). HOAt is critical as the nitrogen in the pyridine ring assists in pre-organization via the "neighboring group effect," accelerating the reaction rate by up to 10x compared to HOBt [1].
-
Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.[1] NMP swells the resin better and disrupts aggregation.
-
Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA if racemization is a concern.
Self-Validating Check:
-
Do not rely on the Kaiser Test. Steric bulk can give false negatives (residue looks coupled but isn't).
-
Validation: Perform a micro-cleavage after the coupling step. Cleave 5 mg of resin for 30 mins and analyze by LC-MS to confirm the mass shift before proceeding.
Q2: I am seeing "Resin Shrinkage." Is my peptide dead?
A: Not yet, but it is aggregating (forming
Troubleshooting Steps:
-
Chaotropic Wash: Wash the resin with 0.1 M LiCl in DMF or Pseudoproline Solvents (DCM/TFE) before coupling. This disrupts hydrogen bonding networks.[1][2][3][4]
-
Backbone Protection: If you are synthesizing a long sequence (>15 AA), you must break the pattern.
-
Strategy: Insert a Pseudoproline (Ps-Pro) dipeptide (e.g., Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH) before the hydrophobic DmPhe block.
-
Alternative: Use Hmb (2-hydroxy-4-methoxybenzyl) protection on the residue immediately preceding DmPhe. This places a bulky group on the backbone nitrogen, physically preventing
-sheet formation [2].
-
PART 2: PURIFICATION (The Bottleneck)
The Issue: The crude peptide dissolves in DMSO but precipitates instantly upon contact with the HPLC aqueous buffer (Mobile Phase A), clogging the column. The Cause: The "Hydrophobic Effect." DmPhe acts like a grease spot. In water, the peptide folds in on itself to bury the hydrophobic rings, forming insoluble aggregates.
Q3: How do I inject this without clogging my system?
A: You need a "Trojan Horse" solvent strategy using HFIP (Hexafluoroisopropanol) .
Protocol: The HFIP Injection Method
-
Dissolution: Dissolve your crude peptide in 100% HFIP . HFIP is a potent hydrogen-bond donor that breaks down helical and sheet aggregates [3].
-
Dilution: Dilute this solution 1:1 with Mobile Phase A immediately before injection. If it clouds up, stop. You need a higher organic ratio.
-
Column Heating (Critical): Set your column oven to 60°C .
-
Why? Elevated temperature increases the kinetic energy of the peptide, reducing the thermodynamic favorability of adsorption (sticking) to the stationary phase and aggregation. It sharpens peaks significantly for hydrophobic peptides [4].
-
Data: Solvent Efficiency Comparison
| Solvent | Solubilizing Power (DmPhe Peptides) | HPLC Compatibility | Risk |
| Water/ACN | Low | High | Precipitation |
| DMSO | High | Medium | Viscous backpressure |
| 6M Guanidine | High | Low | Salt crashes in MS |
| HFIP | Very High | Medium | Expensive; volatile |
PART 3: SOLUBILITY & FORMULATION
The Issue: You purified it, but now you can't use it in your bioassay (PBS, pH 7.4). The Cause: Isoelectric precipitation and lack of charge repulsion.
Q4: How do I keep DmPhe peptides soluble in physiological buffers?
A: You must engineer the solution environment to mask the hydrophobic patches.
Formulation Guide:
-
pH Shifting: Calculate the theoretical pI (Isoelectric Point). Ensure your buffer pH is at least 2 units away from the pI.
-
Example: If pI is 6.5, use pH 4.0 (Acetate) or pH 8.5 (Tris). Never dissolve at pH 6-7.
-
-
Excipients:
-
Cyclodextrins: Add HP-
-Cyclodextrin . The hydrophobic cavity of the cyclodextrin encapsulates the DmPhe aromatic ring, while the hydrophilic exterior keeps the complex soluble in water. -
Arginine: Add 0.5 M L-Arginine to your stock solution. Arginine acts as a hydrotrope, suppressing aggregation through weak interactions with aromatic residues.
-
Visualizing the Synthesis Cycle
Use this workflow to program your synthesizer for the DmPhe coupling step.
Caption: Optimized SPPS cycle for sterically hindered DmPhe residues. Note the inclusion of HOBt in deprotection to suppress aspartimide formation.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society. Link
-
Hyde, C., et al. (1994). Automated solid phase synthesis of difficult peptides: Backbone protection. International Journal of Peptide and Protein Research. Link
-
Puri, S., et al. (2019). Hexafluoroisopropanol (HFIP): A Versatile Solvent for Peptide and Protein Aggregation Studies. NIH National Library of Medicine. Link
-
Dolan, J. (2002). Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A. Link
-
BenchChem Technical Support. (2025). Preventing Peptide Aggregation in Sequences Containing Serine and Hydrophobic Residues. BenchChem. Link
Sources
Technical Support Center: Optimizing HATU/HOAt Coupling for 3,5-dimethyl-D-phenylalanine
Welcome to the technical support center for advanced peptide synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals who are tackling the challenging task of coupling sterically hindered amino acids, such as 3,5-dimethyl-D-phenylalanine, using HATU/HOAt chemistry. The unique steric bulk of this amino acid requires careful optimization to achieve high yields, minimize side reactions, and preserve stereochemical integrity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling of 3,5-dimethyl-D-phenylalanine. Each entry is formatted as a question-and-answer to directly resolve common experimental problems.
Problem 1: Low or No Formation of the Desired Peptide
Question: My LC-MS analysis shows very little or no desired product after attempting to couple 3,5-dimethyl-D-phenylalanine. What are the most likely causes and how can I fix this?
Answer: Low or no product formation when coupling a sterically demanding amino acid like 3,5-dimethyl-D-phenylalanine is a common issue. The bulky dimethylphenyl side chain significantly slows down the kinetics of the acylation step.[1] The problem typically stems from incomplete activation, insufficient reaction time, or suboptimal reaction conditions.
Here is a systematic approach to diagnose and solve the issue:
-
Verify Reagent Quality and Stoichiometry:
-
HATU/HOAt: These reagents are moisture-sensitive.[2] Ensure they are stored in a desiccator and handled under an inert atmosphere. Use fresh, high-purity reagents.
-
Solvents: Use anhydrous, peptide-grade solvents like DMF or NMP.[2] Water can hydrolyze the active ester intermediate, halting the reaction.
-
Stoichiometry: For difficult couplings, a simple 1:1 ratio is often insufficient. Increase the excess of both the amino acid and coupling reagents. See the recommended stoichiometry table in the FAQ section.
-
-
Optimize the Pre-activation Step:
-
The formation of the OAt-active ester is a critical prerequisite for the coupling reaction.[3][4][5] For sterically hindered acids, this step requires more time.
-
Recommendation: In a separate vessel, pre-activate the Fmoc-3,5-dimethyl-D-phenylalanine with HATU and a non-nucleophilic base (e.g., DIPEA) for at least 15-30 minutes in solution-phase synthesis, or 5-15 minutes for solid-phase synthesis (SPPS), before adding it to the amine component.[3]
-
-
Extend Coupling Time & Consider Double Coupling:
-
The reaction between the bulky activated amino acid and the N-terminal amine is slow. Standard coupling times of 1-2 hours may be inadequate.
-
Recommendation: Extend the coupling time to 4 hours or even overnight.[1] Monitor the reaction's progress using a qualitative method like the Kaiser test for SPPS.[1][6][7] If the test remains positive (indicating free amines), a second coupling ("double coupling") is necessary.[1][3] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated amino acid.[1]
-
-
Increase Temperature:
-
While most HATU couplings proceed well at room temperature, increasing the temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.
-
Caution: This should be done judiciously, as higher temperatures can also increase the risk of epimerization. A modest increase to 35-40°C is a reasonable starting point.
-
Problem 2: Significant Epimerization of the D-phenylalanine Residue
Question: My product is contaminated with a significant diastereomer, indicating that my 3,5-dimethyl-D-phenylalanine has epimerized to the L-isomer. How can I suppress this?
Answer: Epimerization is a major risk when activating any chiral amino acid, and the risk can be exacerbated by the long reaction times and forcing conditions required for hindered residues.[8] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can readily racemize under basic conditions.[8] HATU is known for its ability to suppress racemization due to the rapid formation of the highly reactive OAt ester, but optimization is key.[3][9][10][11]
Here are the critical factors to control:
-
Choice of Base is Crucial:
-
The base is necessary to form the carboxylate anion for activation, but it can also promote epimerization by abstracting the alpha-proton.[8]
-
Avoid: Standard bases like triethylamine (TEA) can be too aggressive.
-
Recommend: Use a sterically hindered, non-nucleophilic base. 2,4,6-Collidine is often superior to N,N-Diisopropylethylamine (DIPEA) in cases where racemization is a significant concern, as its bulkiness makes it a weaker proton scavenger at the alpha-carbon.[12][13]
-
-
Control Base Stoichiometry:
-
Use the minimum amount of base required for the reaction. A large excess of base will increase the rate of epimerization.
-
Recommendation: Typically, 2 equivalents of base are used in solution-phase synthesis (1 for the acid, 1 for the amine hydrochloride if applicable). In SPPS, start with 2-4 equivalents relative to the amino acid.
-
-
Minimize Pre-activation and Coupling Times:
-
While extended time is needed for the reaction to go to completion, excessively long exposure of the activated acid to the basic environment increases the opportunity for epimerization.[3]
-
It's a balancing act: find the shortest time that allows for complete coupling. This is where real-time monitoring with the Kaiser test (for SPPS) becomes invaluable.
-
-
Lower the Temperature:
-
If you have increased the temperature to improve coupling efficiency, try to lower it. Running the reaction at 0°C to room temperature is standard.[3]
-
Problem 3: Formation of a +99 Da Side Product (Guanidinylation)
Question: I'm observing a persistent impurity with a mass that is 99 Da higher than my target peptide. What is this and how do I prevent it?
Answer: This side product is almost certainly the result of N-terminal guanidinylation.[9][14] This occurs when the free N-terminal amine of your peptide attacks the guanidinium carbon of the HATU reagent itself, rather than the activated amino acid.[6][15] This "caps" the peptide chain, making it unreactive to further coupling.[6] This side reaction is more common when the desired coupling reaction is slow, as is the case with 3,5-dimethyl-D-phenylalanine.[6]
Strategies to prevent guanidinylation include:
-
Order of Addition is Critical:
-
Never add the amine component to a mixture of HATU and base.
-
Correct Procedure: Always pre-activate the carboxylic acid.[16] Mix the 3,5-dimethyl-D-phenylalanine, HATU, and base together and allow them to react for several minutes to form the active ester.[2][3][16] Then, add this activated mixture to your resin or amine solution. This consumes the highly reactive HATU before it can directly react with the amine.
-
-
Avoid Large Excess of HATU:
-
While an excess of reagents is needed, using a very large excess of HATU (e.g., >2 equivalents) can increase the concentration of the free coupling reagent available for the side reaction.[6]
-
Recommendation: Use a slight excess of the amino acid relative to HATU (e.g., 1.05 equivalents of acid to 1.0 of HATU). This ensures the HATU is preferentially consumed in the activation step.
-
-
Ensure Efficient Primary Reaction:
-
All the strategies mentioned in "Problem 1" to speed up the main coupling reaction (optimized stoichiometry, extended time, etc.) will also help to minimize this side reaction by ensuring the amine has a higher chance of reacting with the desired active ester.
-
Core Mechanism of HATU/HOAt Activation
To effectively troubleshoot, it is essential to understand the reaction pathway. The process involves the rapid conversion of a stable carboxylic acid into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.
Caption: The HATU/HOAt activation and coupling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for coupling 3,5-dimethyl-D-phenylalanine?
A1: For challenging couplings, increased equivalents are necessary. While standard couplings might use 1.1-1.5 equivalents, a more robust starting point for this hindered residue is recommended.
| Component | Solid-Phase (SPPS) | Solution-Phase | Rationale |
| Fmoc-AA | 2.0 - 5.0 eq | 1.0 - 1.2 eq | Drives the reaction to completion by mass action.[11] |
| HATU | 1.9 - 4.5 eq | 1.0 - 1.5 eq | Ensures complete and rapid activation of the carboxylic acid.[3][11] |
| Base (DIPEA/Collidine) | 4.0 - 10.0 eq | 2.0 - 5.0 eq | Neutralizes the acid and any salts present to facilitate activation.[3][11] |
| Equivalents for SPPS are relative to the resin loading capacity. Equivalents for solution-phase are relative to the limiting reagent. |
Q2: Which base is truly better for this coupling: DIPEA or 2,4,6-Collidine?
A2: Both are effective non-nucleophilic bases. DIPEA is the most common choice and works well for most applications.[2] However, for couplings that are highly prone to racemization, 2,4,6-Collidine is often the superior choice. [12] Its increased steric bulk makes it a poorer base for abstracting the sensitive α-proton of the activated amino acid, thereby minimizing the pathway to epimerization.[13]
Q3: What are the best solvents to use?
A3: N,N-Dimethylformamide (DMF) is the most common and effective solvent due to its excellent solvating properties for all reaction components.[3][17] N-Methyl-2-pyrrolidone (NMP) is also an excellent choice and can sometimes enhance coupling efficiency for difficult sequences. Ensure the solvent is anhydrous, as water will compete with the amine and hydrolyze the active ester.[2]
Q4: How can I monitor the reaction other than a Kaiser test?
A4: While the Kaiser test is perfect for real-time monitoring in SPPS[1], the ultimate assessment of reaction success and purity is achieved with analytical techniques post-synthesis. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.[6][18][19] It allows you to quantify the yield of your desired peptide and identify the masses of any side products, such as deletion sequences or guanidinylated species.[1]
Recommended Experimental Protocol
This protocol provides a robust starting point for the solution-phase coupling of Fmoc-3,5-dimethyl-D-phenylalanine.
Materials:
-
Fmoc-3,5-dimethyl-D-phenylalanine (1.1 eq)
-
Amine component (1.0 eq)
-
HATU (1.1 eq)
-
2,4,6-Collidine (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the Fmoc-3,5-dimethyl-D-phenylalanine (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Add 2,4,6-Collidine (2.5 eq) to the mixture. Stir at room temperature for 20 minutes to ensure complete formation of the OAt-active ester.[3]
-
Coupling: In a separate flask, dissolve the amine component (1.0 eq) in anhydrous DMF. Add the pre-activated acid solution from step 2 to the amine solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[6] Expect reaction times of 4-18 hours.
-
Work-up: Once the reaction is complete, quench by adding water or a mild aqueous acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using column chromatography or preparative HPLC to isolate the desired peptide.
Troubleshooting Workflow
Use this decision tree to systematically address coupling failures.
Caption: A logical workflow for troubleshooting coupling failures.
References
-
Gour-Salin, B., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
Vasanthakumar, G. R., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Retrieved from [Link]
-
Gour-Salin, B., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec Resources. Retrieved from [Link]
-
Survival Technologies. (n.d.). Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Survival Technologies Blog. Retrieved from [Link]
-
La-Vague, V., et al. (2024). Peptides on Tap: Automated Flow Synthesis with Standard HPLC. ChemRxiv. Retrieved from [Link]
-
Gour-Salin, B., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. Retrieved from [Link]
-
Van der Veken, P., et al. (2020). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wade, J. D., & Gethin, A. (n.d.). HPLC of Peptides and Proteins. SpringerLink. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 2105 - HATU. AAPPTec. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
McKinnon, S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]
-
Peptide Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Biotage. Retrieved from [Link]
-
Reddit. (2024). Best peptide coupling method in DMF?. r/Chempros. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. NCBI. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical HPLC of Peptides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]
-
MDPI. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. survivaltechnologies.in [survivaltechnologies.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 13. bachem.com [bachem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. apexbt.com [apexbt.com]
- 18. renyi.hu [renyi.hu]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: 1H NMR Characterization of 3,5-Dimethyl-D-Phenylalanine
The following guide serves as an advanced technical reference for the characterization of 3,5-Dimethyl-D-Phenylalanine , a critical non-canonical amino acid used in peptidomimetics to restrict conformational flexibility and enhance metabolic stability against proteases.
Executive Summary & Structural Logic
3,5-Dimethyl-D-Phenylalanine (3,5-DMe-D-Phe) presents a unique NMR signature that distinguishes it from its parent compound (D-Phenylalanine) and its regioisomers (e.g., 2,4-dimethyl). The introduction of methyl groups at the meta positions (3 and 5) imposes a
Critical Characterization Challenge: Standard 1H NMR confirms the regiochemistry (3,5-substitution) but is blind to stereochemistry (D vs. L). This guide outlines the protocol for structural validation and the specific add-on assays required for enantiomeric purity.
Theoretical Structural Analysis
Before interpreting spectra, we must establish the expected magnetic environment based on the substitution pattern.
-
Symmetry: The molecule has a plane of symmetry orthogonal to the phenyl ring (assuming free rotation of the C
-C1 bond). -
Aromatic Protons:
-
H2 & H6: Equivalent. Located ortho to the alanine side chain and ortho to a methyl group.
-
H4: Unique. Located para to the alanine side chain and ortho to both methyl groups.
-
-
Methyl Protons: The two methyl groups at positions 3 and 5 are chemically equivalent, producing a strong singlet integrating to 6H.
Comparison: 3,5-Dimethyl vs. Unsubstituted Phenylalanine[1]
| Feature | D-Phenylalanine (Parent) | 3,5-Dimethyl-D-Phenylalanine |
| Aromatic Region | Complex multiplet (5H) @ 7.1–7.4 ppm | Simplified pattern (3H) : 2:1 ratio |
| Methyl Region | Absent | Strong Singlet (6H) @ ~2.2 ppm |
| Spectral Clarity | High overlap in peptides | Distinct diagnostic handles (Methyls) |
Detailed Experimental Protocol
Protocol A: Standard Structural Validation (DMSO-d6)
Objective: Confirm chemical structure, regioisomer identity, and assess chemical purity.
Solvent Choice: DMSO-d6 is preferred over D
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5–10 mg of 3,5-DMe-D-Phe in 600 µL of DMSO-d6 (99.9% D).
-
Internal Standard: Add 0.05% v/v TMS (Tetramethylsilane) or rely on the residual DMSO quintet at 2.50 ppm.
-
Acquisition:
-
Pulse Sequence: zg30 (30° pulse)
-
Relaxation Delay (D1): ≥ 10 seconds (essential for accurate integration of aromatic vs. methyl protons).
-
Scans (NS): 16–64.
-
Temperature: 298 K.[1]
-
Protocol B: Chiral Purity Determination (CSA Method)
Objective: Distinguish D-isomer from L-isomer traces. Mechanism: 1H NMR is achiral. To see enantiomers, you must create a diastereomeric environment using a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or similar.
-
Baseline Scan: Acquire standard spectrum in CDCl
(or appropriate solvent for CSA). -
CSA Addition: Add 1–2 equivalents of the CSA.
-
Observation: The enantiotopic protons (typically the
-proton or the methyls) will split into diastereotopic pairs. -
Integration: Compare the ratio of the D-signal (major) to the L-signal (minor).
Representative Data & Assignment
Note: Chemical shifts are approximate and dependent on concentration and pH.
Table 1: 1H NMR Assignment in DMSO-d6 (Referencing TMS @ 0.00 ppm)
| Position | Type | Multiplicity | Integration | Coupling ( | Structural Insight | |
| COOH | Acid | ~11.0 | Broad s | 1H | - | Only visible in dry DMSO/salts. |
| NH | Amine | ~8.2 | Broad s | 2H/3H | - | Shift varies with salt form (HCl vs Free). |
| Ar-H (2,6) | Aromatic | 6.85 | Singlet | 2H | - | Appears as singlet due to weak meta-coupling. |
| Ar-H (4) | Aromatic | 6.92 | Singlet* | 1H | - | Sandwiched between methyls. |
| Methine | 3.95 | dd | 1H | Diagnostic for amino acid backbone. | ||
| Methylene | 3.05 | dd (ABX) | 2H | Diastereotopic protons. | ||
| Ar-CH | Methyl | 2.25 | Singlet | 6H | - | Key Identity Peak. |
> Expert Note: In the 3,5-dimethyl isomer, the aromatic region often appears as two singlets or broad singlets because the meta-coupling (
Comparative Analysis: Distinguishing Isomers
The power of NMR lies in distinguishing the 3,5-dimethyl isomer from its likely contaminants or alternatives.
| Isomer / Analog | Diagnostic NMR Feature (Aromatic Region) |
| 3,5-Dimethyl (Target) | Simple. Two signals (2H and 1H). No strong splitting. |
| 2,4-Dimethyl | Complex. Three distinct signals.[1] One doublet ( |
| 2,6-Dimethyl | Simple but Shifted. 2,6-substitution sterically hinders the side chain. The |
| 4-Methyl (Mono) | AA'BB' System. Two doublets integrating 2H each (symmetric para-substitution). |
Visualization of Characterization Workflow
The following diagram illustrates the logical flow for fully characterizing this compound, ensuring both chemical identity and stereochemical purity.
Caption: Logical workflow for confirming the identity of 3,5-Dimethyl-D-Phenylalanine, highlighting the necessity of a secondary chiral step.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for pulse sequences and relaxation delays). Link
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Authoritative source on Chiral Solvating Agents). Link
-
Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.[2] (Reference for standard Phenylalanine shifts). Link
-
Sigma-Aldrich. Product Specification: D-Phenylalanine.[3] (Used for parent compound baseline comparison). Link
Sources
Mass spectrometry fragmentation patterns of 3,5-dimethyl-D-Phe peptides
Technical Guide: Mass Spectrometry Fragmentation Patterns of 3,5-Dimethyl-D-Phe Peptides
Executive Summary: The Analytical Challenge
The incorporation of 3,5-dimethyl-D-phenylalanine (3,5-Me2-D-Phe) into peptide therapeutics is a precision engineering strategy designed to enhance metabolic stability and receptor selectivity. By combining the non-canonical steric bulk of the dimethyl group with the proteolytic resistance of the D-stereoisomer, this residue creates a "molecular shield" against enzymatic degradation (e.g., by chymotrypsin).
However, this modification presents a distinct challenge for standard proteomic workflows. Standard search algorithms often misidentify this residue due to its non-standard mass shift and unique fragmentation energetics. This guide provides a definitive framework for the identification, sequencing, and differentiation of 3,5-Me2-D-Phe containing peptides using Tandem Mass Spectrometry (MS/MS).
The Comparative Framework
To accurately identify 3,5-Me2-D-Phe, it must be compared against its canonical counterparts. The following table outlines the critical mass spectrometry parameters differentiating this residue from Native L-Phe and other common derivatives.
Table 1: Comparative MS Parameters for Phenylalanine Derivatives
| Parameter | Native L-Phenylalanine (L-Phe) | 3,5-Dimethyl-D-Phenylalanine | D-Phenylalanine (D-Phe) | 2,6-Dimethyl-L-Tyrosine (Dmt) |
| Residue Monoisotopic Mass | 147.0684 Da | 175.0997 Da | 147.0684 Da | 191.0946 Da |
| Mass Shift ( | 0 (Reference) | +28.0313 Da | 0 | +44.0262 Da |
| Diagnostic Immonium Ion | ||||
| Side Chain Fragment (Tropylium) | ||||
| Chiral Differentiation by MS/MS | N/A | Requires IMS or Chiral LC | Difficult (Intensity only) | N/A |
| Hydrophobicity (RT Shift) | Baseline | Significant Increase (+) | Minimal Shift | Moderate Increase |
Fragmentation Mechanics & Diagnostic Ions
The identification of 3,5-Me2-D-Phe relies on detecting specific "fingerprint" ions generated during Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
A. The Immonium Ion ( 148.11)
The most robust diagnostic marker is the immonium ion. In standard Phe, the loss of
-
Mechanism: For 3,5-Me2-D-Phe, the two methyl groups on the phenyl ring are stable and retained.
-
Observation: You will observe a high-intensity peak at
148.1126 . This peak is often the base peak in the low-mass region of the MS2 spectrum.
B. The Dimethyl-Tropylium Ion ( 119.09)
Under high-energy fragmentation (HCD), the side chain often cleaves at the
-
Mechanism: The resulting benzyl cation rearranges into a seven-membered tropylium ring structure.
-
Observation: Unlike the standard
91.05 peak seen in Phe-containing peptides, 3,5-Me2-D-Phe yields a shifted peak at 119.0861 . The presence of both 148.11 and 119.09 is confirmatory.
C. The Stereochemical "Blind Spot"
It is critical to note that MS/MS fragmentation patterns alone cannot definitively distinguish D-Phe from L-Phe .
-
Causality: The fragmentation pathways (b-ion and y-ion formation) are governed by bond energies, which are identical for enantiomers.
-
Solution: While subtle differences in peak intensities (due to gas-phase basicity and kinetic energy release) may exist, Ion Mobility Spectrometry (IMS) or Chiral Chromatography is required to confirm the "D" configuration. In IMS, the D-isomer typically exhibits a more compact collisional cross-section (CCS) than the L-isomer in specific peptide motifs.
Experimental Protocol: The "Open Search" Workflow
To identify these peptides in a complex mixture (e.g., DMPK stability study), do not use a standard "closed" search. Use the following "Open Search" or "Variable Modification" workflow.
Step 1: Sample Preparation
-
Digest: If the peptide is part of a larger fusion protein, use Chymotrypsin or Pepsin (Trypsin may be blocked if the modification is near K/R).
-
Enrichment: Use C18 solid-phase extraction. 3,5-Me2-D-Phe is significantly more hydrophobic than Phe; ensure elution with high % ACN (up to 80%).
Step 2: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., 1.7
m particle size). -
Gradient: Shallow gradient (1% B/min) at high organic content. The methylated peptide will elute later than its non-methylated analog.
-
MS Method: Data-Dependent Acquisition (DDA) with inclusion list if the mass is known.
-
Collision Energy: Normalized Collision Energy (NCE) 25-30%.
-
Resolution: 60,000 (Orbitrap) or equivalent to resolve the neutron binding energy defects.
-
Step 3: Data Analysis Configuration
-
Variable Modification: Define a custom modification on Phenylalanine (F).
-
Composition:
-
Monoisotopic Mass Shift: +28.031300 Da.
-
-
Diagnostic Ion Filter: Set the search engine to penalize spectra lacking the
148.1126 peak.
Visualization: The Identification Workflow
The following diagram illustrates the decision logic for confirming the presence of 3,5-Me2-D-Phe using Mass Spectrometry.
Caption: Logical workflow for the specific identification of 3,5-dimethyl-D-Phe residues, distinguishing them from native phenylalanine and requiring secondary confirmation for stereochemistry.
References
-
Mascot Science. (n.d.). Peptide Fragmentation and Immonium Ions. Matrix Science. [Link]
-
IonSource. (2009). Monoisotopic Amino Acid Residue Masses and Immonium Ion Masses. IonSource.com. [Link]
-
Tao, W. A., et al. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. National Institutes of Health (PMC). [Link]
-
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu. [Link]
Comparative Guide: Receptor Binding Affinity of D-Phe vs. 3,5-Dimethyl-D-Phe
[1]
Executive Summary
In peptide engineering and medicinal chemistry, the substitution of D-Phenylalanine (D-Phe) with 3,5-Dimethyl-D-Phenylalanine (3,5-Me₂-D-Phe) is a strategic modification used to probe the hydrophobic limit and conformational space of a ligand binding pocket.
While D-Phe provides a standard aromatic side chain often used to induce
-
Affinity Gain : If the receptor pocket contains a large, undefined hydrophobic cavity (e.g., certain GPCR subtypes or enzyme S2 pockets), the extra bulk displaces active site water and increases van der Waals contacts, potentially improving affinity by 2–10 fold.
-
Affinity Loss : If the pocket is sterically restrictive (a "tight" fit), the meta-methyl groups cause a steric clash, drastically reducing affinity.
This guide analyzes the physicochemical differences, mechanistic impacts, and experimental data supporting these outcomes.[1]
Part 1: Physicochemical & Structural Basis[1]
The fundamental difference lies in the electronic and steric profile of the phenyl ring. The 3,5-dimethyl substitution alters the quadrupole moment and the volume of the side chain.
Comparative Properties Table
| Property | D-Phenylalanine (D-Phe) | 3,5-Dimethyl-D-Phenylalanine | Impact on Binding |
| Formula | Increased molecular weight. | ||
| Steric Width (Å) | ~3.4 Å (Ring thickness) | ~5.5 Å (Methyl sweep) | Critical : Meta-methyls widen the side chain, restricting rotation within tight pockets. |
| Hydrophobicity (LogP) | ~1.1 (Side chain contribution) | ~2.1 (Est.) | High lipophilicity favors membrane partitioning and hydrophobic burial. |
| Electronic Nature | Neutral aromatic | Electron-rich (Weak donor) | Enhanced potential for Cation- |
| Rotational Freedom | High ( | Restricted | The methyl groups create a barrier to ring flipping if the pocket is narrow. |
Structural Visualization (Logic Diagram)[1]
The following diagram illustrates the logical decision tree for choosing between D-Phe and 3,5-Me₂-D-Phe based on receptor topology.
Caption: Decision logic for substituting D-Phe with 3,5-dimethyl-D-Phe based on receptor pocket topology.
Part 2: Mechanistic Impact & Case Studies[1]
Mechanism of Action
-
Hydrophobic Burial : The two methyl groups add approximately 50-60 ų of volume. Upon binding, the displacement of "high-energy" water molecules from a hydrophobic pocket by these methyl groups provides a significant entropic gain.
-
-Stacking Modulation : The methyl groups are electron-donating. If the receptor utilizes a cation-
interaction (e.g., with a Lys or Arg residue in the pocket), the electron-rich 3,5-dimethyl ring often binds more tightly than the unsubstituted phenyl ring [1].
Case Study: Opioid Receptor Specificity (Endomorphin Analogues)
A pivotal study on Endomorphin-2 analogues demonstrates the "bifurcated" effect of this substitution. Researchers compared the binding affinity (
Experimental Data Summary:
| Peptide Sequence | Receptor Target | Interpretation | |
| Dmt-Pro-Phe-Phe-NH₂ (Parent) | Mu-Opioid (MOR) | 0.26 ± 0.01 | High affinity baseline. |
| Dmt-Pro-(3,5-Me₂-Phe)-Phe-NH₂ | Mu-Opioid (MOR) | 0.11 ± 0.005 | 2.3x Affinity Increase . The 3,5-dimethyl group fills a hydrophobic sub-pocket in the MOR. |
| Tyr-Pro-(3,5-Me₂-Phe)-Phe-NH₂ | Mu-Opioid (MOR) | 6.19 | Lower Affinity . Without the N-terminal Dmt (2,6-dimethyl-Tyr), the scaffold shifts, causing the 3,5-Me₂ group to clash. |
Insight: The 3,5-dimethyl substitution is highly context-dependent. In the optimized "Dmt" scaffold, the extra bulk of 3,5-Me₂-Phe contributes to binding. In the native "Tyr" scaffold, it hinders it.
Case Study: Cortistatin/Somatostatin Receptors
In Cortistatin (CST) analogues, replacing Phenylalanine with 3,5-dimethylphenylalanine (Msa) resulted in enhanced stability and shifted receptor selectivity.[2]
-
Result : The analogue exhibited a distinct preference for SSTR3 and SSTR5 over SSTR2.
-
Mechanism : The bulky methyl groups stabilized the
- interactions within the peptide's internal fold (increasing half-life from 2 min to >2000 min) while selectively fitting the larger binding pockets of SSTR3/5 [3].
Part 3: Experimental Protocols
To validate these effects in your own lead compounds, follow this standardized workflow.
Solid Phase Peptide Synthesis (SPPS) Incorporation
-
Reagent : Fmoc-3,5-dimethyl-D-phenylalanine (Commercially available, e.g., CAS 1270290-76-0).[3]
-
Coupling Challenge : The meta-methyl groups create moderate steric hindrance. Standard HBTU/DIEA coupling may be insufficient.
-
Optimized Protocol :
-
Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.
-
Double coupling cycles (2 x 45 min) are recommended.
-
Monitor completion via Chloranil test (more sensitive for secondary amines if Pro is the preceding residue).
-
Competitive Radioligand Binding Assay
This protocol determines the
Workflow Diagram:
Caption: Workflow for competitive radioligand binding assay to determine Ki values.
Step-by-Step Protocol:
-
Preparation : Transfect CHO cells with the target receptor (e.g., MOR, SSTR). Harvest membranes and homogenize in 50 mM Tris-HCl (pH 7.4).
-
Ligand Selection : Use a high-affinity tritiated agonist (e.g., [³H]-DAMGO for MOR) at a concentration equal to its
. -
Competition : Prepare serial dilutions (
M to M) of the D-Phe parent and the 3,5-Me₂-D-Phe analogue. -
Incubation : Incubate membranes, radioligand, and competitor for 60 min at 25°C.
-
Termination : Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% PEI (to reduce non-specific binding of hydrophobic analogues).
-
Analysis : Convert
to using the Cheng-Prusoff equation: Note: If the 3,5-Me₂ analogue shows high non-specific binding (high background), add 0.1% BSA to the assay buffer.
References
-
Probing the role of the c
interaction in the binding sites of GPCRs using unnatural amino acids . Journal of Medicinal Chemistry. (2009). Discusses the electronic effects of methyl-substituted phenylalanines. -
Bifunctional [2',6'-Dimethyl-L-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives. Journal of Medicinal Chemistry. (2005). Provides direct
comparison data for 3,5-dimethyl-Phe substitutions in opioid peptides. -
Structure-based design of a Cortistatin analog with improved immunoregulatory activity . BioRxiv. (2019). Demonstrates the stability and selectivity shifts using 3,5-dimethylphenylalanine (Msa).[2]
-
Cathepsin B: Active Site Mapping with Peptidic Substrates and Inhibitors . HZD Research. (2018). Illustrates the accommodation of 3,5-dimethyl-Phe in large hydrophobic pockets (S2 subsite).
A Comprehensive Guide to the Crystal Structure Analysis of Peptides Containing 3,5-dimethyl-D-Phe
Introduction: The Rationale for Non-Proteinogenic Amino Acids in Peptide Design
In the field of peptide-based drug discovery and materials science, the incorporation of non-proteinogenic amino acids (NPAAs) is a powerful strategy to enhance biological activity, stability, and conformational rigidity.[1] Peptides composed solely of natural amino acids often suffer from poor metabolic stability.[1] NPAAs, with their diverse side-chain and backbone modifications, offer a means to overcome these limitations. The use of stereochemically constrained amino acids can direct the folding of peptide chains into well-defined secondary structures, providing valuable insights into the principles of protein folding.
This guide focuses on a specific NPAA, 3,5-dimethyl-D-Phe, a derivative of D-phenylalanine. While crystal structures of peptides containing the closely related 2',6'-dimethyl-D-phenylalanine (Dmp) have been reported to influence receptor selectivity in opioid peptides[2], the structural implications of the 3,5-dimethyl substitution are less explored. The dimethyl substitution on the phenyl ring is hypothesized to sterically hinder the rotation of the side chain, thereby restricting the conformational freedom of the peptide backbone. This guide provides a comparative framework and detailed experimental protocols for researchers aiming to elucidate the precise structural effects of incorporating 3,5-dimethyl-D-Phe into peptides through single-crystal X-ray analysis.
Part 1: A Framework for Comparative Crystal Structure Analysis
To fully appreciate the structural impact of 3,5-dimethyl-D-Phe, a comparative analysis against well-chosen alternatives is essential. The choice of comparators will allow for the systematic dissection of the effects of chirality and side-chain substitution.
Recommended Comparator Peptides:
-
The L-Phe Analog: The corresponding peptide with the natural L-phenylalanine. This serves as the baseline for understanding the native conformation.
-
The D-Phe Analog: The peptide containing the parent D-phenylalanine. This allows for the isolation of the effect of the dimethyl substitution, separate from the effect of the D-amino acid incorporation.
-
Alternative Modified-Phe Analogs: Peptides containing other modified phenylalanines, such as 2',6'-dimethyl-D-Phe or homophenylalanine (hPhe), can provide a broader context for how different side-chain modifications influence peptide structure.[2][3]
Once crystallized, the structures of these peptides should be compared based on a set of key crystallographic and conformational parameters.
Table 1: Key Parameters for Comparative Crystallographic Analysis
| Parameter | Description | Importance for Comparison |
| Resolution (Å) | A measure of the level of detail in the crystal structure. Lower numbers indicate higher resolution. | Indicates the quality of the crystal and the confidence in the atomic positions. |
| Space Group & Unit Cell Dimensions | Describes the symmetry and dimensions of the crystal lattice. | Differences can indicate significant changes in how the peptides pack together in the solid state. |
| Backbone Torsion Angles (φ, ψ) | These angles define the conformation of the peptide backbone. | The primary indicator of secondary structure (e.g., helix, sheet). Constrained NPAAs are expected to limit the allowed φ, ψ space. |
| Side-Chain Torsion Angles (χ) | These angles describe the orientation of the amino acid side chain. | For 3,5-dimethyl-D-Phe, the χ1 and χ2 angles will be of particular interest to quantify the rotational hindrance caused by the methyl groups. |
| Intramolecular Hydrogen Bonds | Hydrogen bonds within a single peptide molecule that stabilize its structure. | Key to defining secondary structures like helices and turns.[4] |
| Intermolecular Interactions | Non-covalent interactions (hydrogen bonds, π-π stacking, C-H...π interactions) between adjacent peptide molecules in the crystal lattice.[3] | These interactions govern the supramolecular assembly and crystal packing.[3][5] |
| Solvent Accessible Surface Area (SASA) | The area of the peptide's surface that is accessible to a solvent. | Changes can indicate conformational shifts that expose or bury certain residues. |
Part 2: Experimental Protocols for Structural Investigation
The journey from a peptide sequence to a refined crystal structure involves three main stages: synthesis, crystallization, and X-ray diffraction analysis.[6]
Protocol 1: Synthesis and Purification of Peptides Containing 3,5-dimethyl-D-Phe
Standard Fmoc-based solid-phase peptide synthesis (SPPS) is the recommended method for preparing the target peptide and its analogs.[6][7]
Materials:
-
Fmoc-protected amino acids (including Fmoc-3,5-dimethyl-D-Phe-OH)
-
Rink Amide resin (or another suitable solid support)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solvents: DMF, dichloromethane (DCM), diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with the coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and let it react for 2-4 hours. The incorporation of sterically hindered NPAAs may require longer coupling times or double coupling.[7]
-
-
Washing: After the coupling reaction, wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Cleavage and Global Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Disposal Guide: 3,5-Dimethyl-D-Phenylalanine
Executive Summary
3,5-Dimethyl-D-Phenylalanine (an unnatural, methylated D-amino acid) presents a unique disposal challenge not because of acute toxicity, but due to its biological persistence . Unlike natural L-amino acids, the D-enantiomer configuration resists rapid enzymatic degradation in standard wastewater treatment systems.
Core Directive: Do NOT dispose of this compound via sink/municipal drainage. All disposal must follow a Zero-Liquid Discharge (ZLD) protocol, utilizing high-temperature incineration waste streams to ensure complete mineralization of the methylated aromatic ring.
Hazard & Stability Profile (The "Why")
Before executing disposal, you must understand the chemical behavior that dictates the protocol.
| Property | Data / Status | Operational Implication |
| Hazard Classification | Irritant (Warning) | H315 (Skin), H319 (Eye), H335 (Resp).[1] Treat as a contact hazard. |
| Chemical Structure | Methylated Aromatic Ring | Increased lipophilicity compared to native Phenylalanine. |
| Stereochemistry | D-Enantiomer | Critical: Resistant to proteolysis. High potential for environmental persistence if released into water systems.[2] |
| Flammability | Combustible Solid | High BTU value; ideal for fuel-blending incineration. |
| RCRA Status | Not P-Listed / Not U-Listed | Regulated as "Non-RCRA Regulated Chemical Waste" (unless mixed with solvents). |
Expert Insight: While many researchers treat amino acids as benign, the "3,5-dimethyl" substitution on the phenyl ring combined with the "D" configuration creates a molecule that does not fit standard biological degradation pathways. We treat this as a Persistent Organic Pollutant (POP) proxy in our disposal logic to maintain the highest environmental stewardship standards.
Waste Stream Segregation Protocol
Effective disposal starts at the bench, not the loading dock. Use the following decision matrix to categorize your waste immediately upon generation.
Scenario A: Dry Solid Waste
Applicability: Expired reagents, spill cleanup residues, contaminated weighing boats.
-
Container: Double-bag in clear, 4-mil polyethylene bags or a wide-mouth HDPE drum.
-
Labeling: "Non-RCRA Regulated Solid Waste: 3,5-Dimethyl-D-Phenylalanine."
-
Prohibition: Do not mix with oxidizers (e.g., nitrates, permanganates) to prevent exothermic decomposition.
Scenario B: Liquid Waste (Mother Liquors/HPLC Waste)
Applicability: Reaction mixtures, column fractions.
-
Segregation Rule: You must segregate based on the solvent carrier , not the amino acid itself.
| Solvent Carrier | Waste Stream Code | Disposal Method |
| Non-Halogenated (MeOH, EtOH, DMF) | Organic Waste (High BTU) | Fuel Blending / Incineration |
| Halogenated (DCM, Chloroform) | Halogenated Waste | High-Temp Incineration (Specific Scrubbing) |
| Aqueous (Buffers, Water) | Aqueous Toxic/Irritant | Wastewater Treatment (Chemical Precipitation/Destruction) |
Visual Decision Tree (Workflow)
The following diagram illustrates the logical flow for categorizing 3,5-Dimethyl-D-Phenylalanine waste to ensure compliance with EPA and GLP standards.
Figure 1: Decision matrix for segregating 3,5-Dimethyl-D-Phenylalanine waste streams based on physical state and solvent compatibility.
Container Management: The "RCRA Empty" Standard[4][5][6]
One of the most common violations in laboratory waste management is the improper disposal of the original reagent bottle. You must render the container "RCRA Empty" before discarding it in trash or recycling.
The Triple Rinse Protocol (40 CFR 261.7):
-
Empty: Pour all flowable powder into the Solid Waste container.
-
Rinse 1: Add a small volume of solvent (Methanol or Acetone is recommended for this compound due to solubility) to the bottle. Cap and shake. Pour rinsate into Liquid Waste (Flammable) .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Deface: Cross out the label using a black marker.
-
Disposal: The bottle may now be recycled or thrown in general trash (glass/plastic).
Emergency Spill Response
In the event of a benchtop spill of 3,5-Dimethyl-D-Phenylalanine:
-
PPE: Don Nitrile gloves, safety glasses, and a lab coat. Respiratory protection (N95) is recommended if dust is visible.
-
Containment: If solid, cover with a wet paper towel to prevent dust generation. If liquid, dike with absorbent pads.
-
Cleanup:
-
Sweep/scoop material into a bag.
-
Clean the surface with a soap/water solution.
-
Verification: This compound is UV-active. Use a handheld UV lamp (254 nm) to verify all residue has been removed from the bench surface.
-
References
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261.7 - Residues of hazardous waste in empty containers.[3] Retrieved from [Link][4][3][5][6]
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Triple Rinse Procedure | Environmental Health and Safety | Binghamton University [binghamton.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-D-Phenylalanine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3,5-Dimethyl-D-Phenylalanine demands a proactive and informed approach to safety. This guide provides essential, experience-driven protocols for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a deep-seated culture of safety, ensuring that every procedure is a self-validating system of protection.
Hazard Identification: Understanding the "Why" Behind the "What"
While specific toxicological data for 3,5-Dimethyl-D-Phenylalanine may be limited, we can infer its potential hazards by examining structurally similar compounds, such as other substituted phenylalanine derivatives. The primary risks associated with compounds of this nature, particularly in solid or powder form, include:
-
Skin and Eye Irritation: Direct contact with the powder or solutions can cause irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of airborne dust particles may lead to respiratory discomfort.[1][2][5]
-
Unknown Long-Term Effects: As with many research chemicals, the chronic toxicological properties may not be fully understood, necessitating a cautious approach.
Therefore, our PPE strategy is designed to create a comprehensive barrier against these potential routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 3,5-Dimethyl-D-Phenylalanine in a laboratory setting.
Eye and Face Protection
-
Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are essential.[1][6][7][8]
-
Expert Rationale: Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to airborne dust. Goggles offer 360-degree protection. For tasks with a significant splash risk, such as preparing concentrated solutions, a full-face shield should be worn in addition to safety goggles.[6]
Skin Protection
-
Gloves: Chemical-impermeable gloves, such as nitrile rubber, are required.[1][6] Always inspect gloves for any signs of degradation or perforation before use.[6] Proper glove removal technique is critical to avoid contaminating your skin.
-
Lab Coat: A fire-resistant and impervious lab coat should be worn and kept fully fastened.[6] This protects against accidental spills and contamination of personal clothing.
Respiratory Protection
The need for respiratory protection is dictated by the specific procedure and the engineering controls in place.
-
Normal Use with Adequate Ventilation: Under conditions of normal use with adequate local exhaust ventilation (e.g., a chemical fume hood), respiratory protection is typically not required.[1][6][9]
-
Handling Powders in Open Environments: When weighing or handling the solid compound outside of a ventilated enclosure where dust may be generated, a dust mask (e.g., N95 in the US or P1/FFP1 in the EU) is recommended.[1][5]
-
High-Exposure Scenarios: If exposure limits are exceeded or if irritation is experienced, a full-face respirator may be necessary.[6]
PPE Selection and Handling Workflow
The following diagram illustrates the logical flow for selecting and using appropriate PPE when working with 3,5-Dimethyl-D-Phenylalanine.
Caption: A workflow for selecting and using PPE.
Summary of PPE Recommendations by Task
For quick reference, the following table summarizes the recommended PPE for common laboratory tasks involving 3,5-Dimethyl-D-Phenylalanine.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile Gloves, Lab Coat | N95/P1 Dust Mask (if not in a ventilated enclosure) |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Not required in a fume hood |
| Running Reactions | Safety Goggles | Nitrile Gloves, Lab Coat | Not required in a fume hood |
| Handling Spills | Safety Goggles & Face Shield | Nitrile Gloves, Lab Coat | Respirator may be required depending on spill size |
Decontamination and Disposal Plan
A comprehensive safety plan extends beyond the use of PPE to include proper decontamination and disposal procedures.
Operational Plan
-
Designated Area: Whenever possible, handle 3,5-Dimethyl-D-Phenylalanine in a designated area to contain potential contamination.
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][6][8]
-
Spill Kit: Ensure a spill kit appropriate for chemical powders is readily accessible.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7][10]
Disposal Plan
-
Chemical Waste: Dispose of 3,5-Dimethyl-D-Phenylalanine and any contaminated materials as hazardous chemical waste in accordance with federal, state, and local regulations.[1][11] Do not allow the chemical to enter drains.[1][6][8]
-
Contaminated PPE: Used gloves, masks, and other disposable PPE should be placed in a sealed container and disposed of as hazardous waste.
Emergency Procedures: First Aid
In the event of accidental exposure, follow these immediate first aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[6][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Logical Flow for Safe Handling Procedures
This diagram outlines the critical decision points and steps for safely handling 3,5-Dimethyl-D-Phenylalanine from receipt to disposal.
Sources
- 1. peptide.com [peptide.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.nl [fishersci.nl]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.sangon.com [store.sangon.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. lobachemie.com [lobachemie.com]
- 11. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
